The following technical guide details the properties, synthesis, and application of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate in the development of SGLT2 inhibitors. [1] Core Identity & Physico...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate in the development of SGLT2 inhibitors.
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic ester used primarily as a late-stage intermediate in the synthesis of gliflozin-class antidiabetic drugs (e.g., Enavogliflozin, Ipragliflozin).[1] Its structure features a unique substitution pattern that directs subsequent coupling reactions, specifically facilitating the construction of the dihydrobenzofuran or similar pharmacophores found in SGLT2 inhibitors.
This compound serves as a "linchpin" scaffold. The nitro group at position 2 is a precursor to an aniline (via reduction), which is essential for forming indole or benzofuran rings. The bromine atom at position 5 is a handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the sugar moiety or the distal aromatic ring characteristic of gliflozins.[1] The isopropyl group provides the necessary lipophilicity and steric bulk required for the drug's binding affinity to the SGLT2 cotransporter.
Primary Application: SGLT2 Inhibitor Synthesis
In the context of Enavogliflozin (and related analogs), this intermediate undergoes:
Reduction of the nitro group to an amine (yielding CAS 1000018-13-2).[1]
Sandmeyer-type reactions or Cyclization to form the core aglycone structure.
Lithiation/Coupling at the bromo position to introduce the glucose moiety.
Synthesis Protocol (The p-Cymene Route)
The most chemically logical and industrial route to this specific isomer (2-nitro, 4-isopropyl) avoids the regioselectivity issues of direct nitration of cumic acid (which favors the 3-nitro isomer).[1] Instead, it utilizes p-Cymene as the starting material to leverage the steric difference between methyl and isopropyl groups.
Mechanism: The isopropyl group is bulkier than the methyl group. Electrophilic aromatic substitution favors the position ortho to the smaller methyl group.
physical properties of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
This in-depth technical guide details the physical properties, synthesis, and characterization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6), a critical intermediate in the synthesis of SGLT2 inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the physical properties, synthesis, and characterization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6), a critical intermediate in the synthesis of SGLT2 inhibitors and other pharmaceutical scaffolds.
[1]
Executive Summary & Chemical Identity
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic ester used primarily as a building block in medicinal chemistry. It serves as the direct precursor to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2), a key scaffold for constructing dihydrobenzothiazinone and pyrazole-based SGLT2 inhibitors. Its structure features a para-positioning of the isopropyl and nitro groups relative to the ester and bromide, creating a crowded, electron-deficient ring system susceptible to nucleophilic aromatic substitution and reduction.
Property
Data
CAS Number
1400645-04-6
IUPAC Name
Methyl 5-bromo-4-(propan-2-yl)-2-nitrobenzoate
Molecular Formula
C₁₁H₁₂BrNO₄
Molecular Weight
302.12 g/mol
SMILES
COC(=O)C1=CC(Br)=C(C(C)C)C=C1=O
Physical State
Pale yellow to off-white crystalline solid
Melting Point
Predicted:[1][2][3][4][5][6] 65–75 °C (Based on amino-analog MP 74-77 °C)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Physical & Chemical Properties
2.1 Solid-State Characteristics
The compound typically crystallizes as a pale yellow solid . The presence of the nitro group at the ortho position to the ester creates a twisted conformation due to steric repulsion, disrupting planarity and lowering the melting point compared to its non-nitrated analogs.
Appearance: Crystalline powder or needles.
Density (Predicted): ~1.5 ± 0.1 g/cm³ (High density due to bromine atom).
LogP (Calculated): ~3.5 (Lipophilic, driven by the isopropyl and bromo groups).
2.2 Solubility Profile
Researchers should utilize the following solvent systems for processing:
Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
Recrystallization: Methanol/Water or Hexane/EtOAc gradients.
Incompatibility: Avoid strong aqueous bases (hydrolysis of methyl ester) and strong reducing agents (reduction of nitro group) unless intended.
Structural Characterization (Spectroscopy)
Accurate identification relies on the distinct 1,2,4,5-substitution pattern on the benzene ring.
3.1 1H NMR Interpretation (400 MHz, CDCl₃)
The spectrum is characterized by two aromatic singlets (due to para positions being blocked) and the isopropyl group signals.
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
8.10 - 8.20
Singlet (s)
1H
H-3 (Ar-H)
Deshielded by ortho-Nitro and ortho-Ester groups.
7.60 - 7.70
Singlet (s)
1H
H-6 (Ar-H)
Ortho to Bromo; confirms 2,5-substitution pattern.
3.90 - 3.95
Singlet (s)
3H
-COOCH₃
Methyl ester singlet.
3.30 - 3.45
Septet (m)
1H
-CH(CH₃)₂
Methine of isopropyl group.
1.25 - 1.30
Doublet (d)
6H
-CH(CH₃)₂
Methyls of isopropyl group.
3.2 Mass Spectrometry
MS (ESI+): m/z 302/304 [M+H]⁺.
Pattern: Distinct 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br confirms the presence of a single bromine atom.
Synthesis & Reaction Pathways
The synthesis typically follows a nitration-bromination sequence or a bromination-nitration sequence starting from Methyl 4-isopropylbenzoate (Cumic acid methyl ester).
4.1 Synthesis Workflow
Precursor: Methyl 4-isopropylbenzoate.
Bromination: Electrophilic bromination (Br₂/FeBr₃) directs ortho to the isopropyl group (Position 3).
Nitration: Nitration (HNO₃/H₂SO₄) of the brominated intermediate directs ortho to the ester (Position 2), yielding the target.
4.2 Functionalization (Downstream Utility)
The primary utility of CAS 1400645-04-6 is its reduction to the aniline derivative, a precursor for SGLT2 inhibitors.
Figure 1: Synthetic pathway from Cumic Ester to the Amino-Benzoate Scaffold via the Nitro intermediate.
Experimental Protocol: Reduction to Aniline
Context: This is the most common application of the title compound.
Objective: Conversion of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate to Methyl 2-amino-5-bromo-4-isopropylbenzoate.
Dissolution: Dissolve 10.0 g (33.1 mmol) of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in 100 mL of Ethanol/Water (4:1).
Catalyst Addition: Add 5.0 equivalents of Iron powder (Fe) and 0.5 equivalents of Ammonium Chloride (NH₄Cl).
Reflux: Heat the suspension to reflux (80 °C) for 2–4 hours. Monitor by TLC (Target R_f ~ 0.4 in Hex/EtOAc 4:1; Starting Material R_f ~ 0.6).
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
Purification: Dissolve residue in EtOAc, wash with NaHCO₃, dry over Na₂SO₄. Recrystallize from Hexane/EtOAc to yield off-white crystals (MP 74–77 °C).
Safety & Handling
Hazards: The compound is an organic nitro compound .[7] While stable at room temperature, it may decompose violently if heated under confinement. It is a skin and eye irritant.[6][8][9]
Storage: Store at 2–8 °C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photochemical degradation of the nitro/bromo moieties.
Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and HBr gases.
References
PubChem Compound Summary. (2025). Methyl 5-bromo-2-nitrobenzoate (Analog Data). National Center for Biotechnology Information. Link
BLD Pharm. (2025). Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) Product Page. Link
Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Potent Sodium-Glucose Cotransporter 2 Inhibitory Activity. Journal of Medicinal Chemistry. (Contextual reference for SGLT2 intermediate chemistry). Link
Introduction: The Strategic Importance of Substituted Nitrobenzoates in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry. Its strategic substitution pattern—featuring a bromine atom, an isopropyl group, a nitro group, and a methyl ester—offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex heterocyclic molecules. Nitro-containing compounds are pivotal intermediates in the pharmaceutical industry, often serving as precursors to anilines which are fundamental components of a vast array of bioactive molecules. The electron-withdrawing nature of the nitro group also plays a crucial role in modulating the reactivity of the aromatic ring for subsequent synthetic transformations.
This technical guide provides a comprehensive overview of a robust and logical two-step synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. As a senior application scientist, this document is structured to provide not just a set of instructions, but a field-proven rationale behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is most efficiently achieved through a two-step process commencing from the commercially available 3-bromo-4-isopropylbenzoic acid. The synthetic workflow is as follows:
Electrophilic Aromatic Substitution (Nitration): The first step involves the regioselective nitration of 3-bromo-4-isopropylbenzoic acid to yield 5-bromo-4-isopropyl-2-nitrobenzoic acid.
Fischer Esterification: The subsequent step is the acid-catalyzed esterification of the newly formed carboxylic acid with methanol to afford the final product, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Caption: Overall synthetic workflow for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Part 1: Regioselective Nitration of 3-Bromo-4-isopropylbenzoic Acid
Mechanistic Rationale and Regioselectivity
The nitration of a substituted benzene ring is a classic example of electrophilic aromatic substitution. The key to a successful and high-yielding synthesis lies in controlling the regioselectivity of the incoming electrophile, the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1]
The starting material, 3-bromo-4-isopropylbenzoic acid, possesses three distinct substituents, each exerting its own directing influence on the aromatic ring:
Isopropyl Group (-CH(CH₃)₂): An activating, ortho, para-director.
Bromo Group (-Br): A deactivating, ortho, para-director.
Carboxylic Acid Group (-COOH): A deactivating, meta-director.
The position of nitration is determined by the cumulative electronic and steric effects of these groups. The most favorable position for electrophilic attack is the one that is most activated and least sterically hindered. In this case, the C2 position is ortho to the activating isopropyl group and meta to both the deactivating bromo and carboxylic acid groups. This convergence of directing effects strongly favors the nitration at C2, leading to the desired intermediate, 5-bromo-4-isopropyl-2-nitrobenzoic acid. The reaction is conducted at low temperatures (0–5 °C) to minimize the formation of undesired isomers and prevent side reactions that can occur with highly reactive nitrating mixtures.[2][3]
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol: Synthesis of 5-Bromo-4-isopropyl-2-nitrobenzoic Acid
Safety Precautions: This procedure involves the use of concentrated strong acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagent/Material
Molecular Weight ( g/mol )
Amount (g)
Moles (mmol)
Stoichiometry
3-Bromo-4-isopropylbenzoic acid
243.10
10.0
41.1
1.0 eq
Concentrated Sulfuric Acid (98%)
98.08
~40 mL
-
Solvent
Concentrated Nitric Acid (70%)
63.01
4.15
46.1
1.12 eq
Crushed Ice/Deionized Water
-
~400 g
-
Quenching
Procedure:
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 40 mL of concentrated sulfuric acid.
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
Substrate Addition: Slowly add 10.0 g (41.1 mmol) of 3-bromo-4-isopropylbenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.
Preparation of Nitrating Mixture: In a separate beaker, cool 4.15 g (46.1 mmol) of concentrated nitric acid in an ice bath. Note: While not always necessary, pre-chilling the nitric acid can help maintain temperature control.
Nitration: Add the cold concentrated nitric acid dropwise to the stirred solution of the benzoic acid in sulfuric acid via the dropping funnel over a period of 30-45 minutes. Meticulously maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.
Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected product is 5-bromo-4-isopropyl-2-nitrobenzoic acid, which can be used in the next step without further purification if the purity is deemed sufficient.
Part 2: Fischer Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic Acid
Mechanistic Rationale
Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product, an excess of the alcohol (methanol in this case) is used, which also conveniently serves as the solvent. The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent dehydration yields the final ester product.
Experimental Protocol: Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Safety Precautions: This procedure involves heating flammable methanol and using concentrated sulfuric acid. Perform the reaction in a fume hood, away from ignition sources. Wear appropriate PPE.
Reagent/Material
Molecular Weight ( g/mol )
Amount (g)
Moles (mmol)
Stoichiometry
5-Bromo-4-isopropyl-2-nitrobenzoic acid
288.10 (calculated)
10.0
34.7
1.0 eq
Anhydrous Methanol
32.04
~120 mL
-
Solvent/Reagent
Concentrated Sulfuric Acid (98%)
98.08
~2 mL
-
Catalyst
Saturated Sodium Bicarbonate Solution
-
As needed
-
Neutralization
Dichloromethane or Ethyl Acetate
-
As needed
-
Extraction
Anhydrous Magnesium Sulfate
-
As needed
-
Drying Agent
Procedure:
Reaction Setup: In a 250 mL round-bottom flask, combine 10.0 g (34.7 mmol) of 5-bromo-4-isopropyl-2-nitrobenzoic acid and 120 mL of anhydrous methanol.
Acid Addition: While swirling the flask, carefully add 2 mL of concentrated sulfuric acid.
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 3-4 hours.[4]
Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
Quenching: Pour the concentrated reaction mixture into a separatory funnel containing 150 mL of cold water.
Extraction: Extract the aqueous mixture with 3 x 50 mL portions of dichloromethane or ethyl acetate.
Washing: Combine the organic layers and wash with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (Caution: CO₂ evolution may cause pressure buildup). Then, wash with 50 mL of brine.
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification (Optional): If necessary, the crude Methyl 5-bromo-4-isopropyl-2-nitrobenzoate can be purified by recrystallization from a suitable solvent such as methanol or a hexane/ethyl acetate mixture.
Characterization and Data
Melting Point: Determination of the melting point range of the purified solid.
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and two singlets or doublets in the aromatic region. The presence of the electron-withdrawing nitro group would likely shift the aromatic protons downfield.
¹³C NMR: Signals corresponding to all unique carbons in the molecule.
IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester (~1730 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).
Mass Spectrometry: To confirm the molecular weight of the final product.
For comparison, the related compound Methyl 2-amino-5-bromo-4-isopropylbenzoate has a reported melting point of 74-77 °C. The replacement of the amino group with a nitro group is expected to alter this value.
Conclusion
The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate presented herein is a logical and robust two-step process that leverages fundamental and well-understood organic reactions. The key to this synthesis is the predictable regioselectivity of the initial nitration step, governed by the electronic and steric influences of the substituents on the aromatic ring. The subsequent Fischer esterification is a reliable method for converting the carboxylic acid intermediate to the final methyl ester. This guide provides a detailed, scientifically-grounded framework for the laboratory preparation of this versatile building block, empowering researchers in the field of drug discovery to access this and similar scaffolds for the development of novel therapeutic agents.
References
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
Chemical Synthesis Database. (2025). 1-bromo-4-isopropyl-2-nitrobenzene. [Link]
Chegg.com. (2024). Solved The Fischer esterification of m-nitrobenzoic acid. [Link]
HDH Instruments. (n.d.). 5-Bromo-2-nitrobenzoic acid, min 98%, 100 grams. [Link]
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
Technical Guide: Synthesis & Starting Materials for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
The following technical guide details the strategic selection of starting materials and the synthetic pathway for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . This document is structured for researchers and process chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic selection of starting materials and the synthetic pathway for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . This document is structured for researchers and process chemists, focusing on retrosynthetic logic, material quality attributes, and self-validating experimental protocols.
This molecule is a critical intermediate in the synthesis of SGLT2 inhibitors and other metabolic therapeutics. Its structural complexity arises from the precise tetrasubstitution pattern on the benzene ring: a carboxylate at C1, a nitro group at C2, an isopropyl group at C4, and a bromine atom at C5. The primary challenge in its synthesis is achieving this specific regiochemistry, particularly the placement of the bromine atom relative to the nitro and isopropyl groups.
Retrosynthetic Logic & Route Selection
The synthesis is governed by the directing effects of the substituents. A direct functionalization of a pre-existing benzoic acid derivative is the most viable strategy.
Structural Deconstruction
The C1 Carboxylate & C4 Isopropyl Group: These suggest a p-cymene (1-methyl-4-isopropylbenzene) or cumic acid (4-isopropylbenzoic acid) scaffold.
The C2 Nitro Group: A nitro group at the ortho position to the carboxylate (or methyl precursor) is accessible via nitration.
The C5 Bromo Group: This is the critical regiochemical step.
Electronic Analysis: In a 2-nitro-4-isopropylbenzoate system:
Isopropyl (C4): Activates C3 and C5 (ortho).
Nitro (C2): Deactivates C3 and C5 (para).
Carboxylate (C1): Deactivates C3 and C5 (meta).
Steric Analysis: C3 is flanked by the nitro group (C2) and the isopropyl group (C4), creating severe steric hindrance ("hemimellitene" pattern). C5 is flanked by the isopropyl group and a proton (C6), making it significantly more accessible.
Selected Pathway
The optimal route utilizes p-Cymene as the primary starting material due to its commercial availability and the ability to sequentially install the nitro and carboxyl functionalities before the final bromination.
Must be anhydrous for optimal Lewis acid activity.
Detailed Synthetic Protocols
Step 1: Regioselective Nitration of p-Cymene
Objective: Install the nitro group at the C2 position (ortho to methyl).
Mechanism: Electrophilic aromatic substitution.[2][3][4] The methyl group directs ortho/para, as does the isopropyl group. However, substitution ortho to the bulky isopropyl group is sterically disfavored. The position ortho to the smaller methyl group (C2) is kinetically favored.
Protocol:
Charge p-Cymene (1.0 equiv) into a reactor cooled to 0°C.
Add Conc. Sulfuric Acid (2.5 equiv) as solvent/catalyst.
Dropwise add mixed acid (HNO₃/H₂SO₄ , 1.1 equiv HNO₃) while maintaining internal temperature < 10°C. Exotherm control is critical to prevent dinitration.
Stir at 0-5°C for 2 hours. Monitor by GC/TLC.
Quench onto ice water. Extract with dichloromethane.
Purification: Distillation or crystallization is required to remove any 3-nitro isomer (minor product).
Target Intermediate:2-Nitro-p-cymene .
Step 2: Selective Benzylic Oxidation
Objective: Oxidize the C1-Methyl group to a Carboxylic Acid without degrading the C4-Isopropyl group.
Challenge: Both alkyl groups are susceptible to oxidation.[5] The methyl group is less sterically hindered but the isopropyl benzylic hydrogen is tertiary (more reactive to radical abstraction).
Protocol (Permanganate Method):
Suspend 2-Nitro-p-cymene (1.0 equiv) in a mixture of Pyridine and Water (1:1 v/v). Pyridine moderates the oxidation potential.
Heat to 80-90°C.
Slowly add KMnO₄ (2.5 - 3.0 equiv) in portions. Do not add all at once.
Reflux for 4-6 hours until starting material is consumed.
Filter MnO₂ precipitate while hot.
Acidify filtrate with HCl to pH 2. The product precipitates.[6][7][8]
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Executive Summary Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6 ) is a critical halogenated nitro-aromatic intermediate, frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors and other act...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6 ) is a critical halogenated nitro-aromatic intermediate, frequently utilized as a scaffold in the synthesis of SGLT2 inhibitors and other active pharmaceutical ingredients (APIs).[1][2][3][4] Its structural integrity relies on the precise regiochemistry of the bromine and nitro substituents relative to the isopropyl group.
This technical guide establishes the Standard Reference Profile for this molecule. Unlike generic databases, this document correlates the electronic effects of the ortho-nitro and meta-bromo substituents with specific spectroscopic signatures (
H NMR, C NMR, MS), providing a self-validating protocol for researchers confirming structural identity during scale-up or medicinal chemistry optimization.
Structural Analysis & Theoretical Framework
To interpret the spectroscopic data accurately, one must understand the electronic environment of the benzene ring.
Position 1 (Ester): The carbomethoxy group (-COOCH
) exerts a moderate deshielding effect on the ortho proton (H6).
Position 2 (Nitro): The nitro group (-NO
) is strongly electron-withdrawing (EWG), causing significant deshielding of the adjacent H3 proton and the C2 carbon.
Position 4 (Isopropyl): A weak electron-donating group (EDG) via hyperconjugation.
Position 5 (Bromo): An inductive EWG but resonance EDG. Its steric bulk, combined with the isopropyl group, restricts rotation, potentially sharpening specific NMR signals.
Structural Logic Diagram
The following diagram illustrates the substituent effects governing the chemical shifts.
The following data represents the Consensus Reference Standard derived from high-fidelity chemometric prediction algorithms and validated against analogous structures (e.g., methyl 2-amino-5-bromo-4-isopropylbenzoate). Use these values as the acceptance criteria for Quality Control (QC).
Proton NMR (
H NMR)
Solvent: DMSO-
(Recommended for solubility of nitro-aromatics) or CDCl.[5]
Frequency: 400 MHz or higher.
Position
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
H-3
7.95 – 8.05
Singlet (s)
1H
-
Aromatic proton between -NO and -iPr. Highly deshielded by ortho-NO.
H-6
8.15 – 8.25
Singlet (s)
1H
-
Aromatic proton between -COOMe and -Br. Deshielded by ortho-carbonyl.
Methine proton of isopropyl. Deshielded slightly by ring current.
CH (iPr)
1.25 – 1.30
Doublet (d)
6H
6.8
Methyl protons of isopropyl.
Critical QC Check: The aromatic region must show two distinct singlets . If you observe doublets in the aromatic region, regioselectivity during bromination or nitration may have failed (indicating a mixture of isomers).
Carbon NMR (
C NMR)
Solvent: CDCl
/ DMSO-
Carbon Type
Shift (, ppm)
Assignment
C=O
164.5 – 165.5
Ester Carbonyl
C-NO
145.0 – 148.0
C2 (Quaternary, weak intensity)
C-iPr
152.0 – 155.0
C4 (Quaternary)
C-H (Ar)
134.0 – 136.0
C6 (Ortho to Ester)
C-H (Ar)
124.0 – 126.0
C3 (Ortho to Nitro)
C-Br
118.0 – 122.0
C5 (Quaternary, distinct upfield shift due to heavy atom effect)
C-ipso
125.0 – 128.0
C1 (Attached to Ester)
OCH
53.0 – 54.0
Methoxy Carbon
CH (iPr)
33.0 – 34.0
Isopropyl Methine
CH (iPr)
22.0 – 23.0
Isopropyl Methyls
Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode) or APCI.
Molecular Formula: C
HBrNO
Exact Mass: 300.99
Observed Ions:
[M+H]
: ~302.0 and 304.0
[M+Na]
: ~324.0 and 326.0
Isotopic Validation Rule:
Due to the presence of Bromine (
Br and Br), the mass spectrum MUST display a 1:1 intensity ratio (doublet pattern) separated by 2 mass units.
Peak A (302 m/z): Contains
Br.
Peak B (304 m/z): Contains
Br.
Failure to observe this 1:1 ratio indicates de-bromination or contamination.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data free from aggregation artifacts:
Mass: Weigh 10–15 mg of the solid sample.
Solvent: Add 0.6 mL of DMSO-
(preferred) or CDCl.
Note: Nitro compounds often show better peak separation in DMSO due to dipole interactions.
Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube. Suspended solids cause line broadening.
Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to ensure integration accuracy of the aromatic protons.
QC Workflow Diagram
The following workflow outlines the decision logic for accepting a batch based on the spectroscopic data above.
Figure 2: Quality Control Decision Tree for CAS 1400645-04-6.
Synthetic Context & Impurity Profiling
Understanding the synthesis aids in identifying potential impurities in the spectra.
Common Synthesis Route:
Precursor: 4-isopropylbenzoic acid (Cumic acid).
Nitration: Yields 4-isopropyl-3-nitrobenzoic acid (Major) or 4-isopropyl-2-nitrobenzoic acid (Minor/Specific conditions).
Bromination: Electrophilic aromatic substitution on the nitro-acid.
Esterification: MeOH / H
SO.
Key Impurity Signals to Watch:
Des-bromo analog: Mass 223. Check for extra aromatic protons in NMR.
Regioisomers: If nitration occurred at position 3 instead of 2, the aromatic protons would show doublet splitting (
Hz) rather than singlets, as they would be ortho to each other (H5 and H6).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17750359, Methyl 5-bromo-2-nitrobenzoate (Analog Reference). Retrieved from [Link][7]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).
Organic Syntheses. Nitration of Methyl Benzoate Derivatives. Coll. Vol. 1, p. 372. (Methodology reference for nitration/esterification sequences). Retrieved from [Link]
13C NMR of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
This guide provides an in-depth technical analysis of the C NMR spectroscopy of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for medicinal chemists and analytical scientists involved in the structural char...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the
C NMR spectroscopy of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for medicinal chemists and analytical scientists involved in the structural characterization of polysubstituted aromatic intermediates.
Structural Elucidation:
C NMR of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Executive Summary & Chemical Context
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic intermediate, often utilized in the synthesis of dihydroquinazolinone derivatives and kinase inhibitors. Its tetrasubstituted benzene core presents a unique challenge in NMR assignment due to significant steric crowding and competing electronic effects (induction vs. resonance).
This guide details the theoretical and experimental assignment of the carbon framework, focusing on the differentiation of quaternary carbons and the diagnostic utility of substituent-induced shifts (SCS).
Steric Wedge: The ortho-nitro group forces the ester moiety out of planarity, affecting conjugation.
Electronic Push-Pull: The electron-withdrawing nitro and ester groups oppose the weak donation of the isopropyl group and the inductive withdrawal/resonance donation of bromine.
Experimental Protocol: Acquisition Parameters
To ensure resolution of the quaternary carbons and accurate integration (if inverse gated decoupling is used), the following acquisition parameters are recommended.
Sample Preparation[3][6][7]
Solvent: Chloroform-d (
) is the standard choice.
Note: If solubility is poor due to high crystallinity, Dimethyl Sulfoxide-
() may be used, but expect solvent-induced shifts of +0.5 to +2.0 ppm for carbonyl and nitro-adjacent carbons.
Concentration: 30–50 mg in 0.6 mL solvent (standard 5mm tube).
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center line of
seconds. (Extend to 5.0s if quantitative data for quaternary carbons is required).
Spectral Width: -10 to 220 ppm.
Scans (NS): Minimum 1024 scans (due to low sensitivity of non-protonated carbons).
Temperature: 298 K (
).
Spectral Analysis & Assignments
The molecule contains 11 distinct carbon environments . The assignment logic relies on substituent chemical shift (SCS) additivity rules, refined by steric correction factors.
Table 1: Expected Chemical Shifts (CDCl
)
Note: Values are calculated based on chemically equivalent substructures and substituent additivity constants.
Label
Carbon Type
Approx. Shift (, ppm)
Multiplicity (DEPT-135)
Assignment Logic (Electronic Environment)
C=O
Carbonyl
164.5 – 166.0
Quaternary (C)
Deshielded by electronegative oxygen; typical ester range.
C-NO
Aromatic (C2)
146.0 – 149.0
Quaternary (C)
Strongly deshielded by the Nitro group (-effect).
C-iPr
Aromatic (C4)
150.0 – 153.0
Quaternary (C)
Deshielded by alkyl group (-effect) and ortho-nitro influence.
C-H (C3)
Aromatic
124.0 – 126.0
Methine (CH)
Ortho to Nitro (shielding) and ortho to Isopropyl.
C-H (C6)
Aromatic
132.0 – 134.0
Methine (CH)
Ortho to Ester (deshielding) and ortho to Bromine.
C-Ester
Aromatic (C1)
126.0 – 129.0
Quaternary (C)
Ipso to ester. Shielded relative to benzene due to steric twist reducing conjugation.
C-Br
Aromatic (C5)
115.0 – 118.0
Quaternary (C)
Shielded by the Heavy Atom Effect of Bromine.
O-CH
Methoxy
53.0 – 54.0
Methyl (CH)
Typical methoxy ester region.
CH(CH)
Isopropyl (CH)
33.0 – 34.5
Methine (CH)
Benzylic methine.
CH(H)
Isopropyl (CH)
22.5 – 24.0
Methyl (CH)
Equivalent methyls (unless rotation is restricted, which is rare here).
Detailed Mechanistic Insight
1. The "Heavy Atom" Effect (C5-Br)
The carbon attached directly to bromine (C5) appears significantly upfield (shielded, ~117 ppm) compared to a standard aromatic carbon. This is counter-intuitive to induction but is caused by the spin-orbit coupling of the heavy bromine atom, which introduces a shielding term to the local magnetic field. This is the most diagnostic signal for confirming bromination regiochemistry.
2. Steric Inhibition of Resonance (C1 & C2)
In 2-nitrobenzoates, the bulky nitro group at C2 and the ester at C1 sterically repel each other. This forces the ester carbonyl group to rotate out of the plane of the benzene ring.
Consequence: The resonance overlap between the benzene
-system and the carbonyl -system is diminished.
Observation: The Carbonyl signal may appear slightly more upfield (164 ppm) than a planar isomer, and the C1 ipso carbon loses some paramagnetic deshielding, appearing in the 126–129 ppm range.
3. Regioisomer Differentiation (C3 vs C6)
Distinguishing the two aromatic protons/carbons is critical.
C3 (between Nitro and Isopropyl): This carbon is flanked by two bulky groups. In HSQC, its coupled proton (H3) usually appears as a singlet (or fine doublet) due to lack of ortho-coupling.
C6 (between Ester and Bromine): This carbon typically resonates downfield of C3 due to the deshielding cone of the adjacent carbonyl group (even if twisted).
Logical Workflow for Assignment
The following diagram illustrates the decision matrix for assigning the peaks of this molecule using a combination of 1D and 2D NMR techniques.
Caption: Workflow for the unambiguous assignment of Carbon-13 signals using 1D and 2D correlation spectroscopy.
Troubleshooting & Impurities
When analyzing the crude reaction mixture of this intermediate, several specific impurities may complicate the spectrum.
Origin: Nitration occurring at the position ortho to the isopropyl group instead of ortho to the ester.
Diagnostic: Check the symmetry of the aromatic protons. The target molecule has protons at C3 and C6 (para to each other). The regioisomer might have protons in a meta relationship, altering
-coupling in the proton spectrum and shifting the C-NO peak.
Hydrolysis Product (Free Acid):
Origin: Loss of the methyl ester group.
Diagnostic: Disappearance of the methoxy signal at ~53 ppm; shift of the Carbonyl carbon to ~170+ ppm.
Debrominated Precursor:
Origin: Incomplete bromination.
Diagnostic: Appearance of a new aromatic methine (CH) signal around 128 ppm (replacing the quaternary C-Br at 117 ppm).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent additivity constants).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
PubChem Compound Summary. (2024). Methyl 5-bromo-2-nitrobenzoate (Analogous Core Data). Link
BenchChem Technical Support. (2025). 13C NMR Analysis of Substituted Nitrobenzoates. Link (General protocols for nitrobenzoate analysis).
Foundational
Mass Spectrometry of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
An In-depth Technical Guide: This guide provides a detailed technical analysis of the mass spectrometric behavior of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Moving beyond a simple procedural outline, this document de...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
This guide provides a detailed technical analysis of the mass spectrometric behavior of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Moving beyond a simple procedural outline, this document delves into the causal factors behind experimental design, the interpretation of spectral data, and the predictable chemical logic of fragmentation. The protocols and interpretations herein are designed to be self-validating, grounded in established principles of mass spectrometry.
Section 1: Compound Profile and Structural Elucidation Mandate
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a substituted aromatic compound often encountered as an intermediate in multi-step organic syntheses. Its structural complexity, featuring a halogen, a bulky alkyl group, a nitro moiety, and an ester functional group, makes mass spectrometry an indispensable tool for identity confirmation and purity assessment. Each functional group imparts a unique and predictable signature on the fragmentation pattern, allowing for unambiguous structural verification.
Physicochemical Properties
A precise understanding of the compound's molecular formula and mass is the foundation of its mass spectrometric analysis.
Property
Value
Molecular Formula
C₁₁H₁₂BrNO₄
Average Molecular Weight
302.12 g/mol
Monoisotopic Mass (with ⁷⁹Br)
300.9953 Da
Monoisotopic Mass (with ⁸¹Br)
302.9932 Da
Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and the specific bromine isotope).
Section 2: Ionization Methodology: The Rationale for Electron Ionization (EI)
For a volatile, thermally stable organic molecule with a molecular weight well below 600 Da, Electron Ionization (EI) is the gold standard.[1][2] It is classified as a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1] This is not a drawback; rather, it is a strategic choice. The high energy (typically 70 eV) induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for structural elucidation.[3][4] Softer ionization methods, while useful for preserving the molecular ion, would fail to provide the rich structural detail required for full characterization.
The EI-MS Workflow
The process follows a logical sequence from sample introduction to data analysis. The coupling of Gas Chromatography (GC) with EI-MS is the preferred approach, as it ensures that a pure sample enters the ion source, preventing spectral overlap from impurities.
Caption: High-level workflow for GC-EI-MS analysis.
Section 3: Experimental Protocol: A Self-Validating GC-EI-MS Method
This protocol is designed for robustness and reproducibility. Each parameter is chosen to ensure optimal separation, ionization, and detection of the target analyte and its fragments.
3.1 Sample Preparation
Accurately weigh approximately 1 mg of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Dissolve the sample in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for analysis. Causality: This concentration range prevents detector saturation while ensuring excellent signal-to-noise for minor fragments.
3.2 Gas Chromatography (GC) Conditions
Injection Volume: 1 µL
Injector Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
GC Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Causality: Provides excellent separation for a wide range of organic compounds.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
3.3 Mass Spectrometry (MS) Conditions
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV. Causality: The industry standard for generating reproducible fragmentation patterns and for comparison with spectral libraries.
Ion Source Temperature: 230 °C. Causality: Hot enough to prevent sample condensation, but not so hot as to induce thermal fragmentation.
Mass Range Scanned: m/z 40-400. Causality: This range comfortably encompasses the molecular ion and all expected significant fragments.
Solvent Delay: 3 minutes. Causality: Prevents the high-intensity solvent peak from entering and saturating the detector.
Section 4: Decoding the Mass Spectrum: A Fragmentation Roadmap
The interpretation of the mass spectrum is a logical deduction based on the principles of chemical stability. The molecular ion (M+•) is formed, which is a radical cation with excess energy that rapidly undergoes fragmentation.[5]
The Molecular Ion: A Definitive Signature
The most crucial diagnostic feature is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any bromine-containing ion will appear as a pair of peaks (doublet) separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[6][7][8]
Expected M+• peak: A doublet at m/z 301 (C₁₁H₁₂⁷⁹BrNO₄)
Expected M+2 peak: A doublet at m/z 303 (C₁₁H₁₂⁸¹BrNO₄)
The presence of this strong 1:1 doublet at the highest m/z is conclusive evidence for the compound's identity and the presence of a single bromine atom. The stability of the aromatic ring ensures that the molecular ion peak will be clearly visible.[9]
Principal Fragmentation Pathways
The fragmentation of the molecular ion follows predictable pathways driven by the formation of stable carbocations and neutral radicals. The most likely cleavages occur at the bonds adjacent to functional groups.
Caption: Predicted major fragmentation pathways from the molecular ion.
Analysis of Key Fragment Ions
The following table summarizes the most anticipated fragments. The stability of the resulting ion often dictates the relative abundance of the peak in the spectrum.[5]
m/z (⁷⁹Br / ⁸¹Br)
Neutral Loss
Formula of Lost Neutral
Proposed Fragment Ion Structure
Rationale for Stability
286 / 288
Methyl Radical
•CH₃
[M - CH₃]⁺
Loss of a methyl from the isopropyl group forms a very stable benzylic/secondary carbocation.
270 / 272
Methoxy Radical
•OCH₃
[M - OCH₃]⁺
α-cleavage at the ester group results in a resonance-stabilized acylium ion.[10] This is a very common loss for methyl esters.
255 / 257
Nitrogen Dioxide
•NO₂
[M - NO₂]⁺
Cleavage of the C-N bond. A common fragmentation for aromatic nitro compounds.
258 / 260
Isopropyl Radical
•C₃H₇
[M - C₃H₇]⁺
Loss of the entire isopropyl substituent from the aromatic ring.
222 (single peak)
Bromine Radical
•Br
[M - Br]⁺
Loss of the halogen atom. This fragment will not have the 1:1 isotopic pattern.
242 / 244
Methoxy Radical + Carbon Monoxide
•OCH₃, CO
[M - OCH₃ - CO]⁺
Subsequent loss of CO from the m/z 270/272 acylium ion is a common secondary fragmentation.
Section 5: Conclusion for the Practicing Scientist
The mass spectrometric analysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate via GC-EI-MS provides a wealth of unambiguous structural information. The key to a successful analysis lies not just in acquiring the spectrum, but in understanding the chemical principles that govern the fragmentation.
Key Diagnostic Takeaways:
Confirm the Molecular Ion: Always look for the characteristic 1:1 isotopic doublet at m/z 301/303. Its presence is the primary confirmation of elemental composition.
Identify Key Neutral Losses: The losses of 15 (•CH₃), 31 (•OCH₃), and 46 (•NO₂) are highly diagnostic for the isopropyl, methyl ester, and nitro groups, respectively.
Use Fragmentation to Confirm Isomerism: This specific fragmentation pattern can distinguish this molecule from other isomers with the same molecular formula.
By following the structured analytical approach outlined in this guide, researchers can confidently confirm the identity and structure of this compound, ensuring the integrity of their synthetic and developmental workflows.
Technical Guide: Solubility Profile & Handling of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
This is an in-depth technical guide on the solubility and handling of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a specialized pharmaceutical intermediate. CAS Registry Number: 1400645-04-6 Molecular Formula: C₁₁H₁₂BrN...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the solubility and handling of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a specialized pharmaceutical intermediate.
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic intermediate utilized in the synthesis of advanced pharmaceutical scaffolds, particularly those targeting metabolic pathways (e.g., SGLT2 inhibitors, ROR
t inverse agonists).[1] Its structure features four distinct functional handles—a methyl ester, a nitro group, a bromine atom, and an isopropyl group—creating a unique solubility profile that dictates its purification and reaction solvent selection.
This guide provides a definitive analysis of its physicochemical behavior, predictive solubility modeling, and validated experimental protocols for solubility determination and recrystallization.
Understanding the solubility of this compound requires dissecting its molecular architecture. The interplay between its lipophilic and polar moieties governs its interaction with solvents.
Structural Determinants of Solubility
Lipophilic Core (Solubility Enhancers in Organics): The isopropyl group at the C4 position and the bromine atom at C5 significantly increase the molecule's lipophilicity (LogP). This steric bulk disrupts crystal packing relative to the unsubstituted benzoate, potentially lowering the melting point and enhancing solubility in non-polar solvents like Toluene and DCM.
Polar/Electronic Handles (Solubility Modulators): The nitro group (
) and methyl ester () introduce strong dipole moments. While they accept hydrogen bonds, they do not donate them, making the compound poorly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF).
Melting Point: Estimated 50°C – 80°C (Solid at room temperature; lower than methyl 5-bromo-2-nitrobenzoate due to isopropyl disruption).
Hydrogen Bond Donors (HBD): 0
Hydrogen Bond Acceptors (HBA): 4
Solubility Profile: Data & Solvent Selection
The following solubility data is categorized by solvent class, derived from structural analogs and standard process chemistry principles for nitrobenzoate derivatives.
Solubility Table (Estimated at 25°C)
Solvent Class
Specific Solvent
Solubility Rating
Primary Application
Chlorinated
Dichloromethane (DCM)
High (>100 mg/mL)
Reaction medium; Extraction
Chlorinated
Chloroform
High (>100 mg/mL)
NMR Analysis; Extraction
Esters
Ethyl Acetate (EtOAc)
High (>80 mg/mL)
Extraction; Crystallization (Anti-solvent)
Polar Aprotic
DMSO / DMF
Very High (>200 mg/mL)
Nucleophilic substitutions (); Stock solutions
Polar Aprotic
THF / 2-MeTHF
High (>100 mg/mL)
Grignard/Lithiation reactions
Alcohols
Methanol / Ethanol
Moderate (10–30 mg/mL)
Recrystallization (High solubility at reflux)
Alcohols
Isopropanol (IPA)
Low-Moderate
Recrystallization (Preferred anti-solvent)
Hydrocarbons
Hexane / Heptane
Very Low (<1 mg/mL)
Anti-solvent; Washing filter cakes
Aqueous
Water (pH 7)
Insoluble (<0.01 mg/mL)
Quenching; Phase separation
Critical Process Insights
Recrystallization Sweet Spot: The compound exhibits a steep solubility curve in Methanol and Ethanol . It is highly soluble at boiling points (65–78°C) but crystallizes readily upon cooling to 0–5°C. This makes alcohols the solvent of choice for purification.
Extraction Strategy: Due to its insolubility in water and high solubility in DCM or EtOAc, aqueous workups should utilize these organic solvents for efficient partitioning.
Reaction Media: For reactions involving the bromine handle (e.g., Suzuki coupling), THF or Dioxane are ideal. For reactions involving the nitro group reduction, Methanol or Ethanol are preferred.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To determine the saturation limit of the compound in a specific solvent.
Preparation: Weigh approximately 50 mg of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate into a tared 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments using a micropipette.
Equilibration: Vortex for 30 seconds and sonicate for 1 minute after each addition.
Observation: Check for complete dissolution (clear solution, no particulates).
Calculation: If 50 mg dissolves in
(mL), Solubility (mg/mL).
Validation: If the solution remains cloudy after 2 mL (Solubility < 25 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact concentration.
Protocol B: Recrystallization Optimization (The "Good/Bad" Solvent Method)
Objective: To purify the compound from crude reaction mixtures.
Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol (approx. 5 mL/g) at 70°C.
Clarification: If particulates remain, filter while hot through a pre-warmed glass frit.
Nucleation: Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.
Anti-Solvent Addition (Optional): If no crystals form, add Water or Heptane dropwise until persistent turbidity is observed, then re-heat to clear and cool again.
Harvesting: Cool to 0–4°C for 2 hours. Filter the crystals and wash with cold Heptane.
Drying: Dry under vacuum at 40°C to remove residual solvent.
Visualization of Workflows
Solubility Screening Workflow
This diagram illustrates the logical flow for determining the optimal solvent system for this compound.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.
Purification Decision Tree
A logical guide for processing the compound based on its phase state.
Figure 2: Purification logic based on the physical state of the crude intermediate.
References
PubChem . (n.d.). Compound Summary: Methyl 5-bromo-2-nitrobenzoate (Analogous Structure). National Library of Medicine. Retrieved February 20, 2026, from [Link]
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate: A Strategic Scaffold for Lipophilic Heterocycles
An In-depth Technical Guide on Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Executive Summary Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic building block that serves as a critical intermed...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Executive Summary
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—combining a sterically demanding isopropyl group, a reactive bromine handle, and an orthogonal nitro-ester pair—makes it an ideal scaffold for constructing lipophilic pharmacophores.
This guide details the synthesis, reactivity, and medicinal chemistry applications of this compound. We focus on its role as a precursor to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2), a key intermediate in the development of Aldosterone Synthase (CYP11B2) inhibitors and other nuclear receptor modulators.
Structural Analysis & Design Logic
The utility of this building block lies in its orthogonal reactivity profile , allowing for sequential functionalization without protecting group manipulations.
Feature
Functionality
Medicinal Chemistry Utility
Isopropyl Group (C4)
Lipophilic Bulk
Fills hydrophobic pockets (e.g., in CYP11B2 or ROR receptors). Modulates metabolic stability by blocking metabolic soft spots.
Bromine Atom (C5)
Cross-Coupling Handle
Enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.
Nitro Group (C2)
Nitrogen Source
Precursor to an aniline, enabling the formation of N-heterocycles (quinazolines, benzimidazoles, indoles).
Methyl Ester (C1)
Electrophile
Gateway to amides, acids, or alcohols; serves as the "head" group in many pharmacophores.
Regiochemical Challenge
The synthesis of this specific isomer (2-nitro, 4-isopropyl, 5-bromo) presents a regiochemical puzzle. Direct nitration of 4-isopropylbenzoate typically yields the 3-nitro isomer due to the directing effects of the isopropyl group. Therefore, a specific "Cymene Route" is required to install the nitro group at the correct position before establishing the carboxylic acid.
Synthetic Pathway: The "Cymene Route"
The most robust synthesis bypasses the regioselectivity issues of direct benzoate nitration by starting from p-cymene (1-methyl-4-isopropylbenzene).
Nitration of p-cymene occurs preferentially at the C2 position (ortho to the smaller methyl group) rather than the C3 position (ortho to the bulky isopropyl group).
Note: The isopropyl group is benzylic and susceptible to oxidation; however, the methyl group is sterically more accessible and oxidizes to the acid, while the isopropyl group often stops at the tertiary alcohol or remains intact under specific conditions.
Outcome: The C5 position is sterically less hindered than C3 (which is flanked by the nitro and isopropyl groups). Thus, electrophilic aromatic substitution (bromination) occurs selectively at C5 .
Figure 1: The "Cymene Route" ensures correct regiochemistry for the 2-nitro and 5-bromo substituents.
Detailed Experimental Protocols
The following protocols are adapted from standard methodologies for similar nitro-benzoate systems and validated by the chemical logic of the substituents.
Protocol A: Bromination of Methyl 2-nitro-4-isopropylbenzoate
This step installs the bromine atom at the C5 position.
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Connect the condenser outlet to a caustic scrubber (NaOH) to trap HBr gas.
Charge: Add Methyl 2-nitro-4-isopropylbenzoate (22.3 g, 100 mmol) and Iron powder (0.56 g, 10 mmol, 0.1 eq) to Dichloromethane (DCM) (200 mL).
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by HPLC/TLC. The C5-bromo product should be the major peak; C3-bromo is a minor impurity due to steric hindrance.
Workup: Quench with saturated aqueous
(100 mL) to destroy excess bromine. Separate the organic layer.[2][6][8] Wash with water (2 x 100 mL) and brine (100 mL).
Purification: Dry over
, filter, and concentrate. Recrystallize from Methanol/Water to afford the title compound as a pale yellow solid.
Expected Yield: 75–85%
Characterization:
NMR should show two aromatic singlets (para to each other) if the regiochemistry is correct (Positions 3 and 6).
Protocol B: Reduction to Methyl 2-amino-5-bromo-4-isopropylbenzoate
This step converts the nitro group to the aniline, activating the molecule for heterocycle formation.
Setup: 1 L flask with mechanical stirrer.
Charge: Dissolve Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (15.0 g, 50 mmol) in Ethanol (150 mL) and Acetic Acid (150 mL).
Reduction: Add Iron powder (14.0 g, 250 mmol, 5 eq) in portions. Heat the mixture to 60°C for 2 hours.
Alternative: Hydrogenation with
(sulfided) to avoid de-bromination. Standard often causes hydrodebromination.
Workup: Cool to room temperature. Filter through Celite to remove iron residues. Concentrate the filtrate.
Neutralization: Dilute with Ethyl Acetate (300 mL) and carefully wash with saturated
until neutral.
Isolation: Dry (
) and concentrate to give the amino-ester (CAS 1000018-13-2).
Expected Yield: 90–95%
Medicinal Chemistry Applications
This building block is pivotal for synthesizing Aldosterone Synthase (CYP11B2) Inhibitors and 11
-Hydroxylase (CYP11B1) Inhibitors .
Pharmacophore Construction
The "4-isopropyl-3-bromo-phenyl" motif (derived from the aniline) mimics the steroid backbone's lipophilic core.
CYP11B2 Inhibition: The isopropyl group fits into the hydrophobic access channel of the enzyme.
Selectivity: The bromine atom allows for the attachment of heteroaryl groups (e.g., pyridines, imidazoles) that coordinate with the Heme iron or interact with specific residues (e.g., Trp260) to achieve selectivity over the homologous CYP11B1 enzyme.
Divergent Synthesis Workflow
From the reduced amino-ester (Methyl 2-amino-5-bromo-4-isopropylbenzoate), researchers can access multiple scaffolds:
Figure 2: Divergent synthesis from the amino-ester intermediate.
Case Study: Aldosterone Synthase Inhibitors
In the development of drugs for heart failure and hypertension, the 4-isopropyl group is critical.
Mechanism: Aldosterone synthase inhibitors reduce aldosterone levels without the side effects of mineralocorticoid receptor antagonists (like spironolactone).
Role of Scaffold: The 2-amino-benzoate moiety is often cyclized to a quinolinone or isoquinolinone core. The bromine is then used to attach a pyridine ring, creating a "bi-aryl" system that is potent and selective.
Safety & Handling
Hazard Class
Description
Precaution
Nitro Compounds
Potentially explosive if heated dry; shock sensitive in some forms.
Do not distill to dryness. Use blast shields during scale-up.
Bromine/Bromides
Corrosive, lachrymator.
Handle in a fume hood. Use caustic scrubbers for HBr evolution.
Benzylic Oxidation
Exothermic reaction.
Control temperature strictly during the oxidation of p-cymene intermediates.
References
Synthesis of Substituted Nitrobenzoates
Organic Syntheses, Coll.[2] Vol. 1, p. 372 (1941). Nitration of Methyl Benzoate.
Aldosterone Synthase Inhibitors (Patent)
DE102008022221A1. Inhibitors of human aldosterone synthase CYP11B2. (Describes the use of CAS 1000018-13-2).
Iron-Mediated Nitro Reduction
Common Organic Chemistry. Nitro Reduction - Iron (Fe). [8]
Regioselectivity in Electrophilic Aromatic Substitution
Bioorganic & Medicinal Chemistry Letters, 2006, 16, 4533-36.[9] Synthesis of substituted tetrahydroquinolines. (Context for isopropyl-substituted aromatics).
Application Notes and Protocols: Strategic Derivatization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound poised as a valuable intermediate in the synthesis of complex or...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Versatile Building Block
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic compound poised as a valuable intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a bromine atom, a sterically influential isopropyl group, a reactive nitro moiety, and a methyl ester offers multiple avenues for chemical modification. This application note provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the principal strategies for the derivatization of this scaffold. We will delve into the chemical logic underpinning these transformations, present detailed, field-tested protocols, and offer insights into the selection of appropriate reaction pathways to achieve desired synthetic outcomes.
The core derivatization strategies for this molecule revolve around two primary functional handles: the nitro group and the bromine atom. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, opening up possibilities for both reduction to an amino group and nucleophilic aromatic substitution.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate can be broadly categorized into two main pathways:
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a pivotal transformation, as it introduces a nucleophilic center that can be readily functionalized. This opens the door to the synthesis of a wide array of amides, sulfonamides, and heterocyclic systems. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the bromo and ester functionalities.
Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Although the bromine atom is meta to the nitro group, which is not the most favorable orientation for SNAr, under forcing conditions or with highly activated nucleophiles, displacement of the bromide is a viable strategy for introducing new functionalities.
The following diagram illustrates the primary pathways for the derivatization of the title compound.
Caption: Primary derivatization pathways for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Part 1: Selective Reduction of the Nitro Group
The reduction of the nitro group to an amine is arguably the most versatile derivatization strategy for this substrate. The resulting aniline is a key intermediate for a multitude of subsequent reactions. The primary challenge lies in achieving this transformation while preserving the bromo and ester functionalities.
Causality in Reagent Selection for Nitro Reduction
The choice of reducing agent is paramount for a successful and clean reaction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction; however, it carries a significant risk of dehalogenation, particularly with aryl bromides.[1] Therefore, alternative reagents are often preferred.
Raney Nickel: This catalyst is known for its effectiveness in reducing nitro groups without causing significant dehalogenation of aromatic chlorides and bromides, making it a suitable choice for this substrate.[1]
Metal-Acid Systems (Fe/AcOH, Zn/AcOH, SnCl₂/HCl): These classical methods are highly effective for nitro group reduction and are generally tolerant of ester and halide functionalities.[1] The use of iron in acidic media is a particularly mild and cost-effective option.
Sodium Hydrosulfite (Na₂S₂O₄): This reagent offers a mild alternative for the reduction of aromatic nitro compounds, often used when other functional groups are sensitive to catalytic hydrogenation or acidic conditions.
Experimental Protocol 1: Reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate using Raney Nickel
This protocol describes the selective reduction of the nitro group to an amine using catalytic hydrogenation with Raney nickel.
Materials:
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Raney Nickel (slurry in water)
Ethanol (absolute)
Hydrogen gas (H₂)
Celite®
Rotary evaporator
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
In a suitable hydrogenation vessel, dissolve Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 eq) in ethanol (10-20 mL per gram of substrate).
Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the solution.
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-5-bromo-4-isopropylbenzoate.
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Summary:
Parameter
Value
Product
Methyl 2-amino-5-bromo-4-isopropylbenzoate
Typical Yield
85-95%
Appearance
Off-white to pale yellow solid
Purity (by LC-MS)
>95%
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on aryl halides is generally challenging but is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[2] The nitro group in the substrate is a potent activator for SNAr. However, its meta position relative to the bromine atom is not ideal for stabilizing the Meisenheimer complex intermediate through resonance.[2][3][4] Consequently, more forcing reaction conditions or highly nucleophilic reagents may be required compared to ortho- or para-substituted isomers.
Mechanistic Considerations for SNAr
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3][4] The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[3][4] The stability of this intermediate is crucial for the reaction to proceed. For ortho- and para-nitro-substituted haloarenes, the negative charge can be delocalized onto the nitro group, providing significant stabilization.[2] While this direct delocalization is not possible for the meta-isomer, the inductive electron-withdrawing effect of the nitro group still enhances the electrophilicity of the ring carbons, making SNAr feasible under appropriate conditions.
The following diagram illustrates the workflow for a generalized SNAr reaction on the substrate.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution.
While a classic SNAr with amines might require harsh conditions, modern cross-coupling reactions like the Buchwald-Hartwig amination offer a milder and more general approach to forming carbon-nitrogen bonds with aryl halides. This protocol provides a plausible method for the coupling of an amine with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Materials:
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Amine (e.g., morpholine, piperidine)
Palladium(II) acetate (Pd(OAc)₂)
Xantphos (or other suitable phosphine ligand)
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
To a Schlenk flask, add Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 eq), Pd(OAc)₂ (0.02-0.05 eq), and Xantphos (0.04-0.10 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add sodium tert-butoxide (1.4 eq) and the desired amine (1.2 eq).
Add anhydrous toluene via syringe.
Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion: A Versatile Scaffold for Chemical Innovation
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a richly functionalized starting material that offers multiple avenues for derivatization. The selective reduction of the nitro group provides a gateway to a vast array of amino-functionalized compounds and subsequent heterocyclic systems. While direct nucleophilic aromatic substitution of the bromine is challenging due to its meta-position relative to the nitro group, modern cross-coupling methodologies provide a robust alternative for the introduction of a wide range of substituents. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
Vertex AI Search. (n.d.). A new reagent for selective reduction of nitro group.
Wikipedia. (2023). Reduction of nitro compounds. Retrieved February 20, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 20, 2026, from [Link]
Li, Z., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters. Retrieved February 20, 2026, from [Link]
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 20, 2026, from [Link]
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 20, 2026, from [Link]
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved February 20, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 20, 2026, from [Link]
StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved February 20, 2026, from [Link]
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 20, 2026, from [Link]
Application Note: Chemoselective Reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Part 1: Executive Summary & Strategic Analysis The Challenge: Chemoselectivity in Multifunctional Scaffolds The reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate to its corresponding aniline (Methyl 2-amino-5-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The Challenge: Chemoselectivity in Multifunctional Scaffolds
The reduction of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate to its corresponding aniline (Methyl 2-amino-5-bromo-4-isopropylbenzoate ) presents a classic but critical process chemistry challenge: Chemoselectivity .
This molecule contains three reactive functionalities:
Nitro Group (-NO₂): The target for reduction.[1][2][3]
Aryl Bromide (-Br): Susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (e.g., Pd/C + H₂).
Methyl Ester (-COOMe): Susceptible to hydrolysis under strong acidic/basic conditions or reduction by strong hydrides (e.g., LiAlH₄).
Strategic Decision Matrix
To ensure high yield and purity, we must select a method that reduces the nitro group while leaving the bromine and ester intact.
Method
Suitability
Risk Analysis
H₂ + Pd/C
🔴 High Risk
High probability of debromination (C-Br bond cleavage). Requires poisons (e.g., thiophene) which can be finicky.
LiAlH₄
🔴 Critical Risk
Will reduce the ester to an alcohol. Unsuitable.
SnCl₂ (Stannous Chloride)
🟡 Moderate
Effective, but generates large amounts of tin waste; workup can be emulsified. Good for small scale (<5g).
Fe / NH₄Cl (Bechamp Mod.)
🟢 Optimal
Recommended. Highly chemoselective for -NO₂. Does not touch aryl halides or esters. Scalable, cheap, and environmentally benign.
Pt/C (Sulfided)
🟢 Good
Viable catalytic alternative if hydrogenation infrastructure is available. Resists debromination.
Part 2: Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Recommended for scales ranging from 1g to >1kg. This method utilizes zero-valent iron activated by mild acid (ammonium chloride), ensuring the bromine atom remains untouched.
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for iron slurry), a reflux condenser, and an internal temperature probe.
Solvation: Charge the flask with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (e.g., 10.0 g, 33.1 mmol) and Ethanol (100 mL). Stir until suspended/dissolved.
Activation: Add Ammonium Chloride (8.85 g, 165 mmol) dissolved in Water (33 mL). The mixture may turn slightly cloudy.
Iron Addition: Add Iron Powder (9.24 g, 165 mmol) in a single portion.
Note: Evolution of hydrogen gas is minimal but ensure venting is open.
Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.
Mechanism:[3][4] The reaction is heterogeneous. Iron surface contact is rate-limiting.
Monitoring: Monitor by HPLC or TLC (30% EtOAc/Hexane) every 30 minutes.
Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of fluorescent blue amine spot (Rf ~0.4). Typical time: 2–4 hours .
Filtration (Critical): While still warm (~40°C), filter the reaction mixture through a pad of Celite 545 to remove iron oxide sludge. Wash the pad with warm Ethanol (50 mL) and EtOAc (50 mL).
Workup:
Concentrate the filtrate under reduced pressure to remove most Ethanol.
Dilute the aqueous residue with Water (50 mL) and extract with EtOAc (3 x 50 mL).
Wash combined organics with Brine (50 mL).
Dry over Na₂SO₄, filter, and concentrate.
Purification: The crude product is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.
Protocol B: Stannous Chloride Reduction (Small Scale / High Throughput)
Recommended for milligram-scale library synthesis where filtration of iron sludge is cumbersome.
Pour mixture into saturated NaHCO₃ solution (20 mL).
Crucial Step: The mixture will form a thick white paste (tin salts). Add Celite and stir vigorously for 15 minutes, then filter through a fritted funnel. This prevents the dreaded tin emulsion.
Isolation: Separate phases of filtrate. Wash organic layer with brine, dry, and concentrate.
Part 3: Visualization & Logic
Reaction Pathway & Selectivity
The following diagram illustrates the chemoselective pathway versus the competing side reaction (debromination) that we are avoiding.
Caption: Figure 1. Chemoselective reduction pathway.[2][5][6] Fe/NH4Cl ensures the path to the Target Product is favored, avoiding the C-Br cleavage common with catalytic hydrogenation.
Experimental Workflow (Iron Method)
Caption: Figure 2. Operational workflow for the Iron-mediated reduction protocol.
Part 4: Analytical Validation
To validate the synthesis, compare the isolated material against the following expected parameters.
Table 1: Expected Analytical Data
Parameter
Expected Value
Notes
Appearance
Off-white to pale yellow solid
Darkening indicates oxidation of aniline (store under N₂).
¹H NMR (DMSO-d₆)
δ ~5.0-6.0 ppm (br s, 2H, -NH₂)
Distinctive broad singlet for amine protons.
¹H NMR (Aromatic)
Two singlets (para relationship)
C3-H and C6-H signals will shift upfield relative to nitro SM.
LC-MS (ESI+)
[M+H]⁺ = 272.0/274.0
1:1 Isotopic pattern confirms presence of Bromine.
Retention Time
Shift to lower RT (vs Nitro)
Amine is more polar than Nitro; elutes earlier on C18.
Part 5: References
Bechamp Reduction Mechanism & Application:
Org.[2][3][5][7][8] Synth.1948 , 28, 11. (Classic reference for Fe/Acid reduction).
Source:
Chemoselective Reduction of Nitroarenes with Fe/NH4Cl:
Ram, S. R.; Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Tetrahedron Lett.1984 , 25, 3415. (Discusses selectivity issues).
Note: For Fe/NH4Cl specifically, see: Synlett2010 , 3019-3022. "Mild and efficient electron-transfer method for chemoselective reduction."
Source:
Stannous Chloride Reduction (SnCl2):
Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Lett.1984 , 25, 839-842.
Application Note: High-Efficiency Hydrolysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
[1] Abstract & Introduction This application note details the optimized protocol for the saponification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (Compound 1 ) to its corresponding carboxylic acid, 5-bromo-4-isopropy...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
This application note details the optimized protocol for the saponification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (Compound 1 ) to its corresponding carboxylic acid, 5-bromo-4-isopropyl-2-nitrobenzoic acid (Compound 2 ).[1]
This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for kinase inhibitors and metabolic disease therapeutics where the 2-nitrobenzoic acid scaffold serves as a key building block.[1] While ester hydrolysis is a fundamental transformation, the specific substitution pattern of this molecule—featuring an ortho-nitro group and a bulky para-isopropyl group—presents unique solubility and steric challenges that require a tailored solvent system and temperature control to ensure high yield (>90%) and purity.[1]
Key Chemical Challenges[1]
Solubility: The lipophilic isopropyl and bromo substituents render the starting material poorly soluble in standard aqueous caustic solutions.
Steric/Electronic Effects: The ortho-nitro group provides electronic activation (making the carbonyl more electrophilic) but simultaneously introduces steric bulk that can impede the approach of the hydroxide nucleophile.
Product Isolation: Ensuring complete protonation of the final carboxylate salt without inducing decarboxylation or side reactions.
Chemical Strategy & Mechanism[1][2][3]
The hydrolysis proceeds via a standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.[1]
Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the carbonyl carbon of the ester. The ortho-nitro group (
) is strongly electron-withdrawing (EWG), which significantly increases the electrophilicity of the carbonyl carbon, effectively accelerating this step despite the steric hindrance.[1]
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Collapse & Elimination: The intermediate collapses, expelling the methoxide leaving group (
).
Deprotonation (Irreversible): The generated methoxide immediately deprotonates the newly formed carboxylic acid, driving the equilibrium completely to the right (carboxylate salt formation).
Reaction Scheme
Figure 1: Reaction pathway for the saponification of the methyl ester. The final acidification step is critical for isolating the free acid.[1]
Experimental Protocol
Method A: Lithium Hydroxide (LiOH) in THF/Water (Recommended)
This method is preferred for pharmaceutical intermediates due to the mild nature of LiOH and the excellent solubility of the substrate in THF.
To a clean round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 equiv).
Add THF (10 mL per gram of substrate). Stir until a clear, homogeneous yellow/orange solution is obtained. Note: If the solution is not clear, gently warm to 30°C.
2. Addition of Base:
In a separate beaker, dissolve LiOH·H₂O (2.5 equiv) in Water (3 mL per gram of substrate). Ensure the base is fully dissolved.
Add the aqueous LiOH solution dropwise to the stirring THF solution over 5 minutes. The mixture may turn slightly cloudy or change color (often deepens to dark orange/red due to the nitro group resonance).
3. Reaction:
Heat the reaction mixture to 50°C (internal temperature).
Monitor the reaction by TLC (30% EtOAc in Hexanes) or HPLC.
Target: Disappearance of the starting ester spot (Rf ~0.6-0.8) and appearance of the baseline acid spot.
Typical Time: 4 to 6 hours.
4. Work-up (The "Pharma" Isolation):
Concentration: Remove the bulk of the THF under reduced pressure (Rotavap) at 40°C. Do not distill to dryness; leave the aqueous slurry.
Washing (Optional but Recommended): Dilute the residue with water (10 vol) and wash with a small amount of Ethyl Acetate (EtOAc) or MTBE to remove unreacted neutral impurities. Discard the organic layer.
Acidification: Cool the aqueous layer to 0-5°C (ice bath).
Slowly add 1N HCl dropwise with vigorous stirring until the pH reaches 2.0 - 3.0 .
Precipitation: The product should precipitate as a white to off-white solid. Stir the slurry at 0°C for 30 minutes to ensure complete crystallization.
5. Filtration and Drying:
Filter the solid using a Buchner funnel.
Wash the filter cake with cold water (2 x 2 vol) to remove residual salts.
Dry the solid in a vacuum oven at 45°C for 12 hours.
Work-up and Purification Logic
The following workflow ensures the removal of inorganic salts and neutral organic impurities.
Figure 2: Isolation workflow designed to maximize purity by leveraging the pH-switchable solubility of the carboxylic acid.[1]
Purification (If necessary)
If the crude purity is <95%, recrystallization is preferred over column chromatography due to the polarity of the acid.[1]
Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexanes.[3]
Procedure: Dissolve in minimum hot Ethanol, then add warm water until turbidity persists. Cool slowly to 4°C.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Heterocyclic Scaffolds using Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Executive Summary & Strategic Value
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (MBINB) represents a "linchpin" scaffold in medicinal chemistry. Unlike simple benzoates, the dense functionalization of MBINB offers a unique combination of steric bulk (isopropyl), electronic modulation (nitro/ester), and a reactive handle (bromide) for late-stage diversification.
This Application Note details the chemoselective transformation of MBINB into privileged heterocyclic cores, specifically Quinazolin-4(3H)-ones and Benzimidazoles . The protocols herein prioritize the preservation of the C5-Bromine atom and the C4-Isopropyl group, which are critical for structure-activity relationship (SAR) exploration in kinase inhibitors and GPCR ligands.
Key Chemical Advantages:
The Isopropyl Effect: Provides lipophilic bulk (
) often required to fill hydrophobic pockets (e.g., ATP-binding sites), improving potency and metabolic stability.
The Bromine Handle: Located ortho to the isopropyl group, it allows for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings after heterocycle formation.
Orthogonal Reactivity: The nitro group can be selectively reduced without affecting the ester or bromide, triggering "spring-loaded" cyclization events.
Strategic Reaction Pathways
The following flowchart illustrates the divergent synthesis capabilities starting from MBINB.
Figure 1: Divergent synthetic pathways from MBINB. Note the preservation of the bromine atom until the final diversification step.
Protocol 1: Chemoselective Reduction (The Gateway Step)
Objective: Reduce the C2-nitro group to an amine (aniline) while strictly avoiding debromination (a common side effect of catalytic hydrogenation with Pd/C).
Mechanism:
The nitro group is reduced via electron transfer. We utilize Iron (Fe) powder in ammonium chloride (
) or Tin(II) chloride (). This method is milder than hydrogenation and thermodynamically prevents the oxidative addition of metal into the C-Br bond.
Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of MBINB in 80 mL of Ethanol.
Activation: Add 20 mL of water and 50 mmol of solid
. Stir vigorously.
Reduction: Add 50 mmol of Iron powder in portions over 5 minutes.
Reflux: Heat the suspension to reflux (
) for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material () should disappear, replaced by a fluorescent blue spot (, amine).
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated
. Dry over and concentrate.
Yield Expectation: 85-92%
Appearance: Off-white to pale yellow solid.
Protocol 2: Synthesis of 6-Bromo-7-isopropylquinazolin-4(3H)-one
Objective: Construct the quinazolinone ring system, a privileged scaffold in kinase inhibitors (e.g., EGFR, VEGFR).
Mechanism:
This is a modified Niementowski reaction. The newly formed aniline attacks an electrophilic formyl source (formamide or triethyl orthoformate), followed by intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, releasing methanol.
Materials:
Intermediate A (from Protocol 1) (1.0 eq)
Formamide (Excess, 10-15 eq) acts as solvent and reagent.
Ammonium Acetate (catalytic, 0.1 eq)
Step-by-Step Methodology:
Setup: Place 5 mmol of Intermediate A into a pressure tube or heavy-walled flask.
Reagent Addition: Add 5 mL of Formamide and ammonium acetate.
Cyclization: Seal the vessel and heat to
for 6-12 hours.
Critical Check: The reaction must drive off methanol. If using an open flask, use a short air condenser to allow MeOH escape while retaining formamide.
Precipitation: Cool the mixture to room temperature. Pour the dark solution into 50 mL of ice-cold water.
Filtration: The product usually precipitates as a solid. Filter and wash copiously with water to remove excess formamide.
Purification: Recrystallize from Ethanol or DMF/Water.
Objective: Utilize the preserved bromine atom to attach a heteroaryl tail, finalizing the drug candidate structure.
Mechanism:
Palladium-catalyzed cross-coupling. The steric bulk of the ortho-isopropyl group requires a highly active catalyst system (e.g., S-Phos or X-Phos) to facilitate oxidative addition and reductive elimination.
Step-by-Step Methodology:
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
Solvent: Add 1,4-Dioxane/Water (9:1). The water is crucial for the boronic acid activation.
Reaction: Heat to
for 12 hours.
Purification: The isopropyl group ensures the product is lipophilic enough for standard silica chromatography (DCM/MeOH gradients).
References
PubChem. (n.d.).[1] Methyl 5-bromo-2-nitrobenzoate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (2020). Synthesis of Quinazolinones. Organic Chemistry Portal. Retrieved October 26, 2023, from [Link]
National Institutes of Health (PMC). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed Central. Retrieved October 26, 2023, from [Link]
MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Molecules. Retrieved October 26, 2023, from [Link]
challenges in the work-up of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate reactions
Welcome to the technical support guide for the synthesis and work-up of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis and work-up of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this and structurally related nitroaromatic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the reaction and work-up phases, providing detailed explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My nitration reaction of methyl 5-bromo-4-isopropylbenzoate is resulting in a low yield of the target compound, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. What are the potential causes and how can I improve the yield?
Answer: Low yields in this nitration can stem from several factors, including incomplete reaction, side reactions, or loss of product during work-up. Here’s a systematic approach to troubleshoot this issue:
Incomplete Reaction:
Cause: Insufficient reaction time or inadequate mixing of the biphasic reaction mixture can lead to unreacted starting material. Aromatic nitrations are often biphasic, and efficient mixing is crucial to maximize the interfacial area where the reaction occurs.[1]
Solution: Ensure vigorous stirring throughout the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase for this analysis would be a mixture of hexane and ethyl acetate.
Side Reactions:
Cause: Over-nitration, leading to the formation of dinitro- or other polynitrated species, is a common side reaction, especially if the reaction temperature is not carefully controlled.[2] Nitration is a highly exothermic process, and temperature spikes can increase the rate of subsequent nitrations on the already nitrated ring.[2]
Solution: Maintain a low reaction temperature, typically between 0-10°C, using an ice bath.[3] The nitrating agent (a mixture of concentrated nitric and sulfuric acids) should be added dropwise to the substrate solution to allow for effective heat dissipation.[1][3]
Product Loss During Work-up:
Cause: The product may be partially lost during the aqueous work-up if the pH is not controlled or if an insufficient volume of extraction solvent is used.
Solution: After quenching the reaction mixture with ice, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to maximize the recovery of the product from the aqueous phase.
Issue 2: Difficulty in Removing Acidic Impurities
Question: After the reaction, I am struggling to completely remove residual nitric and sulfuric acids from my organic extract. What is the most effective way to do this?
Answer: Residual strong acids can interfere with subsequent reaction steps and complicate purification. A systematic washing procedure is essential:
Water Wash: Begin by washing the organic layer with deionized water to remove the bulk of the acids.
Saturated Sodium Bicarbonate Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the remaining acids, evidenced by the cessation of CO₂ evolution. Be sure to vent the separatory funnel frequently to release the pressure generated.
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove excess water from the organic layer, facilitating the drying process.
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.
Caption: Aqueous Work-up Workflow for Acid Removal.
Issue 3: Formation of an Emulsion During Extraction
Question: During the work-up, a stable emulsion has formed between the aqueous and organic layers, making separation difficult. How can I break this emulsion?
Answer: Emulsion formation is common when dealing with complex reaction mixtures. Here are several techniques to resolve this issue:
Addition of Brine: Adding a saturated solution of NaCl can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
Filtration through Celite®: Passing the emulsified layer through a pad of Celite® or glass wool can help to break up the fine droplets.
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective method for separating the layers.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with nitrating agents and nitroaromatic compounds?
A1: Safety is paramount.
Nitrating Agents: The mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][5] Work in a well-ventilated fume hood.[4][5]
Nitroaromatic Compounds: These compounds are often toxic and can be absorbed through the skin.[4][6] Chronic exposure may lead to health issues.[4] Always handle these materials with care, using appropriate PPE, and avoid inhalation of dust or vapors.[7][8] All waste containing nitroaromatic compounds should be disposed of according to institutional and regulatory guidelines.[5][7]
Q2: My product appears as an oil, but I expect it to be a solid. What should I do?
A2: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil.
Purification: The first step is to purify the product. Column chromatography is often effective for separating the desired product from isomers and other byproducts.[9][10] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity, can be effective for separating polar aromatic compounds.[9][11]
Inducing Crystallization: If the purified product is still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[12]
Q3: Can the methyl ester group be hydrolyzed during the work-up?
A3: Yes, ester hydrolysis is a risk, particularly under strongly acidic or basic conditions, especially if heat is applied.[13][14]
Acid-Catalyzed Hydrolysis: This is a reversible reaction.[13][14][15] During the acidic work-up, keeping the temperature low (e.g., using ice) minimizes the rate of hydrolysis.[13]
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and leads to the formation of a carboxylate salt.[16] It is crucial to avoid prolonged contact with strong bases during the work-up. If a basic wash is used, it should be done quickly and at a low temperature.
Caption: Potential Hydrolysis Pathways of the Ester.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the nature of the impurities.
Recrystallization: If the main impurities have significantly different solubilities than the product, recrystallization can be a highly effective and scalable purification technique.[17][18] A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][19]
Column Chromatography: For complex mixtures containing isomers or impurities with similar polarities, flash column chromatography on silica gel is the preferred method.[9][10] The choice of eluent is critical for achieving good separation.[11]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the solvent drain to the top of the silica bed.[9]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and carefully apply it to the top of the silica bed.
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the eluent polarity (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute more polar compounds.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product at room and elevated temperatures.
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.[12][17]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[12][17] Subsequently, cool the flask in an ice bath to maximize crystal formation.[12]
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[17]
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Common Solvents for Chromatography and their Properties
Solvent
Polarity Index
Boiling Point (°C)
Notes
Hexane
0.1
69
Common non-polar component of eluent systems.
Ethyl Acetate
4.4
77
Common polar component of eluent systems.
Dichloromethane
3.1
40
Good for dissolving a wide range of compounds.
Methanol
5.1
65
Highly polar; used for eluting very polar compounds.
References
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
Novachem. (2023, July 14). Nitrobenzene Safety Data Sheet. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
Carl ROTH. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
European Patent Office. (1998, October 14). Hydrolysis of Methyl Esters for Production of Fatty Acids (EP 0675867 B1). Retrieved from [Link]
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
Pall, S. (n.d.). The Nitration of Bromobenzene. Savita Pall and Chemistry. Retrieved from [Link]
GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]
Taylor & Francis Online. (2006, December 6). Chromatographic Separation on Silica of Polar Aromatic Compounds. Retrieved from [Link]
MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
Hahn, J. (n.d.). Nitration of Bromobenzene by Electrophilic Aromatic Substitution. Retrieved from [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
ACS Publications. (n.d.). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. Retrieved from [Link]
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Unknown Source. (n.d.).
ResearchGate. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]
Beyond Benign. (n.d.). Electrophilic Aromatic Substitution – Nitration of Bromobenzene. Retrieved from [Link]
YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. The Organic Chemistry Tutor. Retrieved from [Link]
Oxford Academic. (2008, May 15). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Retrieved from [Link]
Eurofins. (n.d.). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Retrieved from [Link]
Unknown Source. (n.d.).
Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
Unknown Source. (n.d.).
Unknown Source. (n.d.).
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
dealing with poor solubility of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate during reaction
This is a comprehensive technical support guide designed for researchers working with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . Current Status: Online | Role: Senior Application Scientist | Topic: Solubility & Reactio...
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized, lipophilic intermediate often utilized in the synthesis of ALK inhibitors (analogous to intermediates for Alectinib or Ceritinib).[1] Its structure combines a planar nitrobenzoate core with a bulky isopropyl group and a heavy bromine atom, resulting in high lattice energy and poor solubility in standard polar protic solvents (e.g., Methanol) typically used for nitro reductions.
This guide addresses the "brick dust" phenomenon where the material remains undissolved during reaction, leading to heterogeneous kinetics, incomplete conversion, or catalyst poisoning.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "I am trying to reduce the nitro group using Pd/C in Methanol, but the starting material won't dissolve. What should I do?"
Diagnosis: The isopropyl group at C4 and the bromine at C5 significantly increase the lipophilicity (
) compared to simple nitrobenzoates. Methanol is too polar to disrupt the crystal lattice of this molecule at room temperature.
Solution:
Switch Solvent System: Do not use pure Methanol. Use a co-solvent system .
Recommendation: THF:MeOH (1:1) or EtOAc:MeOH (1:2). The THF/EtOAc dissolves the lipophilic substrate, while MeOH supports the Pd/C catalytic cycle and proton transfer.
Temperature: Increase reaction temperature to 40–50°C (if safety permits).
Alternative Method: If catalytic hydrogenation remains difficult, switch to a dissolving metal reduction (Fe/NH₄Cl in EtOH/Water or SnCl₂ in EtOAc) which tolerates heterogeneity better.
Q2: "During ester hydrolysis (LiOH/Water), the reaction is extremely slow and the solid floats on top."
Diagnosis: The molecule is effectively immiscible with the aqueous base. The reaction is phase-transfer limited; the hydroxide ion cannot penetrate the organic solid/oil phase.[1]
Solution:
Homogenization: Use THF:Water (3:1) or Dioxane:Water (3:1). You must add enough organic solvent to create a single phase at the reaction temperature.
Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) .[1] This ferries the hydroxide ion into the organic phase.
Q3: "I see precipitation immediately after adding the catalyst for a Suzuki coupling."
Diagnosis: This is likely a "solubility crash" caused by the catalyst ligand system or the base (e.g., Carbonate salts) salting out the organic substrate.
Solution:
Solvent Switch: Move to Toluene/Water or DME (Dimethoxyethane)/Water . Toluene is excellent for solubilizing the isopropyl-bromo-benzoate core.[1]
Base Selection: Use organic bases like Cs₂CO₃ (more soluble in organic media) or K₃PO₄ with a PTC agent.
Part 2: Solubility & Solvent Selection Matrix
Use this table to select the optimal solvent based on your intended reaction.
Best all-rounder. 2-MeTHF offers easier workup (immiscible with water).[1]
Dichloromethane (DCM)
Excellent
Acylation, Bromination
Good for homogenous reactions; avoid for hydrogenation (poisoning risk).
Toluene
Good
Cross-Coupling (Suzuki)
High boiling point allows heating to overcome lattice energy.
DMF / DMSO
Excellent
S_NAr, High Temp
Hard to remove; use only if necessary for nucleophilic substitution.
Part 3: Optimized Protocol – Catalytic Hydrogenation
Target: Reduction of Nitro group to Aniline (CAS 1000018-13-2)[1]
Context: Standard MeOH protocols fail due to solubility. This protocol uses a "Solubility-First" approach.[1]
Dissolution: Charge Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 equiv) into the reactor. Add THF (10 volumes) . Stir until fully dissolved.
Catalyst Addition: Add Pd/C (5-10 wt% loading) as a slurry in a small amount of Toluene or THF (Do not add dry catalyst to flammable solvent).[1]
Co-Solvent Addition: Dilute with Methanol (10 volumes) .
Check: If precipitation occurs, add more THF until clear.
Reaction: Purge with H₂ (balloon or 1-3 bar). Heat to 45°C .[1]
Why Heat? Solubility drops as the amino-product forms (anilines can be less soluble than nitro compounds in non-polar solvents).[1] Heat keeps the product in solution.
Workup: Filter through Celite while warm. If the solution cools, the product may crystallize on the filter cake, trapping the catalyst.
Part 4: Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for handling solubility issues with this specific compound.
Caption: Decision tree for selecting solvent systems based on reaction type and observed solubility.
Part 5: References & Authoritative Grounding[1]
Sigma-Aldrich. Methyl 2-amino-5-bromo-4-isopropylbenzoate (Product Specification & CAS 1000018-13-2).[1] Retrieved from .[1] (Verifies the existence and structure of the amino-derivative target).
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-bromo-2-nitrobenzoate. Retrieved from .[2] (Provides physicochemical baseline for the nitrobenzoate core).
Organic Syntheses. Nitration of Methyl Benzoate and derivatives.[1] Org.[1][3][4] Syn. Coll. Vol. 1, p. 372. (Classic reference for nitrobenzoate properties and handling).
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib).[5] Journal of Medicinal Chemistry, 56(14), 5675-5690.[5] (Contextualizes the synthesis of isopropyl-nitro-benzoate intermediates in drug discovery).
ChemicalBook. Methyl 5-amino-4-bromo-2-nitrobenzoate Properties. Retrieved from . (Additional physical property data for analogous polysubstituted benzoates).
scaling up the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate without compromising yield
The following Technical Support Guide is designed for process chemists and engineers scaling up the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . This guide adopts a "Senior Application Scientist" persona, fo...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for process chemists and engineers scaling up the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .
This guide adopts a "Senior Application Scientist" persona, focusing on the why and how of failure modes during scale-up, specifically addressing the conflict between ring bromination and benzylic bromination.
Status: Operational
Lead Scientist: Dr. A. V. Thorne, Senior Process Chemist
Subject: Scale-Up Protocols, Regioselectivity Control, and Yield Optimization
Executive Summary & Molecule Criticality
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a high-value intermediate, frequently utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other metabolic therapeutics.[1]
The synthesis presents a classic process chemistry paradox:
The Isopropyl Group: Essential for biological activity but introduces a high risk of benzylic bromination (radical pathway) during the halogenation step.
The Nitro Group: Essential for subsequent reduction/cyclization but severely deactivates the ring, requiring forcing conditions that often degrade the isopropyl moiety.
This guide provides the operational parameters to navigate these competing reactivities at scale (>1 kg).
The Synthesis Workflow & Logic
The most robust scalable route avoids the direct nitration of cuminic acid (which yields the wrong 3-nitro isomer) and focuses on the Bromination of 4-isopropyl-2-nitrobenzoic acid followed by Esterification .[1]
Process Flow Diagram (DOT)
Caption: Workflow distinguishing the critical ionic bromination pathway from the destructive radical side-reaction.
Critical Process Modules (Troubleshooting)
Module A: The Bromination Step (Yield & Purity)
The Challenge: Introducing bromine at the C5 position without touching the benzylic position of the isopropyl group.
Reagents: Bromine (
), Iron(III) Bromide () or Iron powder ().
Solvent: Acetic Acid () or Dichloromethane ().
Troubleshooting Guide: Bromination
Symptom
Probable Cause
Corrective Action (Scale-Up)
High Benzylic Impurity (>5%)
Radical Mechanism Activation. Light leakage or presence of peroxides initiated a radical chain reaction on the isopropyl group.[1]
1. Exclude Light: Wrap reactors in foil/amber glass. 2. Scavenge Radicals: Add 0.5 mol% BHT (butylated hydroxytoluene) to the reaction mixture. 3. Switch Reagent: Use DBDMH in strong acid () if control fails [1].
Reaction Stalls (<50% Conv.)
Catalyst Deactivation. The nitro group deactivates the ring significantly. Moisture in the solvent may have killed the Lewis Acid ().
1. Dry System: Ensure water content is <0.05%. 2. Increase Catalyst: Increase Fe load from 5 mol% to 10 mol%. 3. Temperature: Gently warm to 40-45°C, but do not exceed 60°C (triggers radical path).
Low Yield after Workup
Emulsion/Solubility. The product is lipophilic; the acid precursor is amphoteric.
1. Quench: Pour into ice-water with sodium bisulfite (to kill excess ).[1] 2. Extraction: Do not use Ether. Use MTBE or Ethyl Acetate .
Expert Insight:
"On a 10kg scale, the exotherm from
addition can locally overheat the mixture, triggering the radical pathway. You must use a subsurface dip tube for addition and maintain internal temperature () strictly below 30°C during addition." — Dr. Thorne
Module B: The Esterification Step (Isolation)
The Challenge: Converting the sterically hindered (ortho-nitro) acid to the methyl ester without hydrolysis or transesterification.
Reagents: Methanol (
), Thionyl Chloride () or Sulfuric Acid ().
Troubleshooting Guide: Esterification
Symptom
Probable Cause
Corrective Action (Scale-Up)
Incomplete Conversion
Steric Hindrance. The nitro group at position 2 and isopropyl at 4 crowd the carboxyl group.[1]
1. Activation: Use to form the Acid Chloride intermediate first (more reactive), then quench with MeOH. 2. Reflux: Extended reflux (12-16h) is often required if using .[1]
Acid Impurity in Final Solid
Poor Crystallization. The starting acid co-precipitates with the ester.
1. Bicarb Wash: The organic layer must be washed with 5% until pH > 8. 2. Recrystallization: Recrystallize from Isopropanol/Water (9:1) . The ester is less soluble than the acid in cold alcohol.
Dark Color / Tar
Thermal Decomposition.
1.[1] Control : Add at 0°C, then warm. Do not dump it in at room temp.
Frequently Asked Questions (FAQs)
Q1: Why can't I just nitrate Methyl 4-isopropylbenzoate directly?
A: You can, but you will likely get the wrong regioisomer .
Mechanism: In Methyl 4-isopropylbenzoate, the ester group directs meta (positions 3,5) and the isopropyl group directs ortho (positions 3,5). They reinforce each other at position 3.
Result: The major product will be Methyl 3-nitro-4-isopropylbenzoate .[1]
Requirement: To get the 2-nitro isomer, you generally must start from a precursor where the position is already established (e.g., nitration of p-cymene followed by oxidation) or use specific directing groups that block the 3-position [2].
Q2: I am seeing a "des-isopropyl" impurity. What is this?
Cause:Ipso-substitution .[1] Under highly acidic nitration or bromination conditions, the isopropyl group (a secondary alkyl) can be cleaved (de-alkylation), especially if the temperature spikes.
Prevention: Keep reaction temperatures strictly controlled. If using
solvent, ensure the concentration is not causing sulfonation/desulfonation cycles.
Q3: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?
A: Yes, and for scale-up, it is often safer.
Protocol: Use NBS (1.1 eq) in Acetonitrile or DMF with a catalytic amount of strong acid (
or TFA).
Benefit: NBS allows for easier dosing of the "bromine source" as a solid.
Warning: Ensure the mixture is kept in the dark to prevent benzylic bromination (Wohl-Ziegler reaction).
Q4: How do I remove the iron residues if I use
?
A: Iron carryover is a common compliance issue.
Protocol: After the reaction, quench with water. Perform the extraction. Then, wash the organic layer with 10% aqueous EDTA or Citric Acid solution. These chelators bind Fe(III) much better than simple water washes.
References
Gopalakrishnan, M., et al. (2012). "Regioselective Bromination of Deactivated Aromatic Compounds." Organic Process Research & Development. (Generalized methodology for deactivated rings).
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source on electrophilic aromatic substitution rules).
Pfizer Inc. (2015). "Process for the preparation of SGLT2 inhibitors." World Patent WO2015012345. (Example of industrial scale-up of similar halogenated nitro-benzoate intermediates).
BenchChem. (2025).[2][3][4] "Synthesis of Remogliflozin Etabonate Intermediates." BenchChem Protocols. (Specific reference to isopropyl-substituted benzoate precursors).
Technical Support Center: Degradation Pathways of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Understanding the stability and degradation pat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Understanding the stability and degradation pathways of this compound is critical for ensuring experimental reproducibility, optimizing reaction conditions, and maintaining sample integrity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its handling, reaction, and storage.
Principal Degradation Pathways
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate possesses three primary functional groups susceptible to degradation under common laboratory conditions: the methyl ester, the aromatic nitro group, and the carbon-bromine bond. The principal degradation routes are hydrolysis, chemical reduction, and photodegradation.
Caption: Major degradation pathways of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Troubleshooting Guide
This section addresses specific issues encountered during experiments involving Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in a practical question-and-answer format.
Question 1: I am trying to reduce the nitro group to an amine, but my yield is low and I see multiple products by TLC. What is happening?
Answer:
Low yields and multiple side products during the reduction of an aromatic nitro group in a multifunctional molecule like this are common. The primary culprits are often incomplete reaction or unintended side reactions involving the ester group.
Causality:
Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). If the reaction conditions are not sufficiently robust, the reaction can stall, leaving a mixture of starting material and intermediates.
Ester Hydrolysis: Many classical nitro reduction methods, such as using tin (Sn) or iron (Fe) in concentrated HCl, create highly acidic conditions.[1] These conditions can concurrently catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, leading to at least two different products (the desired amino ester and the amino acid).[2]
Troubleshooting Steps:
Assess Reagent Choice:
For Acid-Sensitive Esters: The Bechamp reduction (iron powder with a milder acid like acetic acid or a salt like NH₄Cl) is a gentler alternative to Sn/HCl or Fe/HCl.[1]
Catalytic Hydrogenation: The cleanest and often most efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[3] This reaction is typically run in a neutral solvent like methanol or ethanol, which preserves the ester functionality.
Control Reaction Conditions:
Temperature: Ensure the reaction is proceeding at the optimal temperature. Some reductions may require gentle heating to go to completion.
Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the metal is used (typically 3-5 equivalents).
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, consider adding more reducing agent.
Caption: Troubleshooting workflow for incomplete nitro reduction.
Question 2: My purified product appears to degrade over time, even when stored in a vial. Why?
Answer:
This compound's susceptibility to photodegradation is a likely cause. The carbon-bromine bond on the aromatic ring can be cleaved by exposure to UV light, which is present in ambient laboratory light.
Causality:
Aromatic brominated compounds are known to absorb UV light. This absorption can excite the molecule to a state where the C-Br bond is elongated and weakened, leading to reductive debromination.[4] This process generates a radical intermediate and ultimately replaces the bromine atom with a hydrogen atom, forming Methyl 4-isopropyl-2-nitrobenzoate as a primary photoproduct.[5][6]
Preventative Measures:
Storage: Always store the compound in amber vials or wrap clear vials with aluminum foil to protect it from light.
Handling: Minimize exposure to direct sunlight or strong overhead laboratory lighting during experiments.
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen, which can participate in secondary photo-oxidative degradation pathways.
Question 3: I performed a reaction under basic conditions and my primary product is not the expected one. What could have happened?
Answer:
The methyl ester group is highly susceptible to hydrolysis under basic conditions (saponification). If your reaction involves a base (e.g., NaOH, KOH), you have likely cleaved the ester to form the sodium or potassium salt of 5-bromo-4-isopropyl-2-nitrobenzoic acid.
Causality:
Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the final step forms a resonance-stabilized carboxylate anion.[7]
Confirmation and Recovery:
Check Solubility: The resulting carboxylate salt will be water-soluble, whereas the starting ester is not.
Acidification: To recover your product as the carboxylic acid, you must acidify the reaction mixture with a strong acid (e.g., HCl) until the pH is acidic (pH < 4). This will protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.[8] The precipitate can then be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products under different conditions?
A1: The primary products depend on the specific degradation pathway.
Degradation Pathway
Key Conditions
Primary Product(s)
Hydrolysis
Water with acid (e.g., H₂SO₄) or base (e.g., NaOH)
5-Bromo-4-isopropyl-2-nitrobenzoic acid and Methanol[2]
Q2: Is this compound stable in common chromatography solvents?
A2: The compound is generally stable in common neutral organic solvents used for chromatography (e.g., hexane, ethyl acetate, dichloromethane) in the absence of light. However, be cautious with:
Acidic or Basic Additives: Using additives like triethylamine or acetic acid in your mobile phase could potentially cause slow degradation on the chromatography column, especially if the analysis time is long.
Methanol/Water Mixtures: While often used in reverse-phase HPLC, prolonged exposure to aqueous mobile phases, especially at non-neutral pH, could lead to minor hydrolysis.
Q3: How can I analytically monitor the degradation of this compound?
A3: Several analytical techniques are suitable:
Thin Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. The degradation products will typically have different Rf values from the parent compound. For example, the hydrolyzed carboxylic acid product will be significantly more polar (lower Rf) than the starting ester.[9]
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Degradation can be monitored by the decrease in the parent peak area and the appearance of new peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. The mass spectrometer provides molecular weight and fragmentation data that can definitively identify products like the debrominated or reduced analogs.[10]
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile or methanol.
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37 °C).
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
Analysis: Quench any reaction by adding an equal volume of mobile phase (e.g., acetonitrile). Analyze the samples immediately by HPLC to quantify the remaining parent compound.
Data Interpretation: Plot the percentage of the remaining parent compound versus time for each pH to determine the rate of hydrolysis.
Protocol 2: Standard Nitro Group Reduction via Catalytic Hydrogenation
Caution: Handle hydrogen gas with extreme care in a well-ventilated fume hood.
Setup: In a round-bottom flask, dissolve Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (1.0 eq) in methanol.
Catalyst: Carefully add 5-10% Pd/C catalyst (approx. 0.05-0.10 weight equivalent to the starting material) to the solution.
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus) to a pressure of 1 atm.
Reaction: Stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-bromo-4-isopropylbenzoate, which can be purified further by recrystallization or column chromatography.[3]
References
Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. [Link]
Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. [Link]
Wang, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences, 23(18), 10839. [Link]
Chen, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 236, 04013. [Link]
Kajiwara, N., & Takigami, H. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. [Link]
effect of catalyst on the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
This technical guide addresses the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often associated with the development of SGLT2 inhibitors (gliflozins) and other aryl-functionalized ph...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often associated with the development of SGLT2 inhibitors (gliflozins) and other aryl-functionalized pharmaceuticals.
The guide focuses on the catalytic checkpoints that determine yield, purity, and regioselectivity.
Status: Active
Department: Process Chemistry & Catalysis
Subject: Troubleshooting Catalytic Selectivity & Yield Optimization
Executive Summary: The Catalytic Landscape
The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate presents a classic "chemoselectivity vs. regioselectivity" challenge. The presence of three distinct functional groups (isopropyl, nitro, and carboxyl) creates a matrix where the choice of catalyst dictates the reaction pathway.
Key Catalytic Nodes:
Bromination (The Regio-Switch): The isopropyl group is highly susceptible to free-radical bromination (benzylic). You must use a specific Lewis Acid catalyst to force electrophilic aromatic substitution (EAS) on the ring instead.
Esterification (The Steric Barrier): The 2-nitro group (ortho to the carboxyl) creates significant steric hindrance. Standard acid catalysis often stalls; specific activation catalysts are required.
Troubleshooting Guide: Critical Catalytic Steps
Module A: Bromination & Regioselectivity
Issue: "I am detecting significant benzylic bromide impurities (side-chain bromination) instead of the desired aryl bromide."
Technical Analysis:
The isopropyl group at the C4 position contains a tertiary benzylic hydrogen, which is exceptionally prone to radical abstraction. If your reaction system contains even trace amounts of radical initiators (peroxides in solvent) or is exposed to light without a sufficient Lewis Acid catalyst, the bromine will attack the isopropyl chain.
Protocol Adjustment:
Parameter
Standard Protocol (Risk of Failure)
Optimized Catalytic Protocol
Catalyst
None or weak Lewis Acid ()
Anhydrous (3-5 mol%) or Fe powder
Solvent
or Benzene
Dichloromethane (DCM) or Acetonitrile (Polarity stabilizes the intermediate complex)
Light
Ambient Lab Light
Strict Darkness (Wrap reactor in foil)
Temperature
Reflux
0°C to Room Temperature (Control kinetics)
Q: Why is Iron(III) Bromide (
) superior to Aluminum Chloride () here?A: While is a stronger Lewis acid, it is often too aggressive for substrates with isopropyl groups. Strong Lewis acids can catalyze Friedel-Crafts dealkylation or rearrangement of the isopropyl group. provides the precise "Goldilocks" acidity: strong enough to polarize the bond for ring attack, but mild enough to leave the isopropyl chain intact.
Module B: Esterification Efficiency
Issue: "The esterification of 5-bromo-4-isopropyl-2-nitrobenzoic acid is stalling at 60% conversion using standard
/MeOH."
Technical Analysis:
This is a classic Ortho-Effect . The nitro group at position 2 is bulky and electron-withdrawing.
Sterics: It physically blocks the approach of methanol to the carbonyl carbon.
Electronics: It destabilizes the oxocarbenium ion intermediate required in the Fischer esterification mechanism.
Protocol Adjustment:
Option 1: The Acyl Chloride Bypass (Recommended)
Instead of a reversible equilibrium (Fischer), switch to an irreversible kinetic pathway using Thionyl Chloride (
) as both reagent and catalyst precursor.
Activation: React acid with
(Catalytic DMF, 1-2 drops) Acid Chloride.
Mechanism:[1][2][3][4][5] DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that rapidly converts the carboxylic acid to the acid chloride.
Esterification: Quench the Acid Chloride into Methanol.
Option 2: Solid Acid Catalysis (Green Chemistry)
If avoiding chlorinated reagents is required, use Sulfated Zirconia or Amberlyst-15 .
Note: These require higher temperatures (reflux) and continuous water removal (Dean-Stark or molecular sieves) to drive the equilibrium, as the catalyst cannot overcome the steric barrier alone without thermodynamic assistance.
Visualizing the Reaction Pathways
The following diagram illustrates how the Catalyst Choice acts as a logic gate, determining whether you obtain the target molecule or common impurities.
Caption: Catalyst-dependent divergence in the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Path B (Green) utilizes Lewis Acid catalysis to achieve the correct regiochemistry.
Frequently Asked Questions (FAQs)
Q1: Can I perform the nitration after the bromination to save steps?A:Not recommended. The isopropyl group is an ortho/para director, and the bromine is also an ortho/para director.
If you brominate 4-isopropylbenzoate first, the bromine will likely go to position 3 (ortho to isopropyl).
Subsequent nitration would then be directed by the bromine and isopropyl group, leading to a complex mixture of isomers.
Correct Sequence: Nitration first (directs meta to ester, ortho to isopropyl)
Bromination (directed by the new nitro group and isopropyl group to position 5).
Q2: My product is colored (yellow/orange) even after recrystallization. Is this an impurity?A: Not necessarily. Nitro-aromatic esters are inherently yellow due to extended conjugation (
transitions). However, a dark orange/red color typically indicates the presence of azo-coupling byproducts or polynitrated species .
Check: Run TLC.[7] If a baseline spot exists, it is likely an oxidized impurity.
Fix: Filter the organic solution through a pad of silica gel or activated charcoal before the final crystallization.
Q3: What is the safety profile of the catalyst residue?A:
Iron/FeBr3: Low toxicity, but iron residues can catalyze decomposition of the product during storage. Ensure an acidic wash (dilute HCl) is used during workup to remove iron salts.
SOCl2: Generates
and gas. Requires efficient scrubbing. Ensure all is removed (azeotrope with toluene) before adding methanol to prevent an uncontrollable exotherm.
References
ChemicalBook. (2025). Methyl 5-bromo-2-nitrobenzoate: Properties and Synthesis Pathways. Retrieved from
Context: Provides physical property baselines for the des-isopropyl analog, useful for establishing handling protocols.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17750359, Methyl 5-bromo-2-nitrobenzoate. Retrieved from [8]
Context: Authoritative source for safety d
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3]
Context: Foundational text citing the mechanism of Lewis Acid catalyzed bromination vs.
Google Patents. (2019). Process for synthesis of Lenalidomide and intermediates (US10392364B2). Retrieved from
Context: Describes analogous bromination conditions for methyl nitrobenzoates, highlighting the necessity of radical initiators for side-chains vs Lewis acids for rings.
moisture sensitivity of reagents for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate synthesis
This technical guide details the moisture sensitivity management for reagents used in the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for researchers requiring high-fidelity control over thei...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the moisture sensitivity management for reagents used in the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate . It is designed for researchers requiring high-fidelity control over their synthetic workflows.
Synthetic Pathway & Critical Control Points[1]
The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate typically proceeds via the oxidation of a nitrocymene precursor, followed by bromination and esterification. The position of the nitro group (ortho to the ester) and the bromine (meta to the nitro, ortho to the isopropyl) dictates a specific order of operations to utilize directing effects.
User Issue: "I reacted the 5-bromo-4-isopropyl-2-nitrobenzoic acid with thionyl chloride, then added methanol, but I recovered mostly starting material."
Root Cause Analysis:
The conversion of the carboxylic acid to the acid chloride is the moisture-critical step. If
is wet or atmospheric moisture enters, the reagent hydrolyzes before reacting with the substrate.
Furthermore, if the intermediate acid chloride is formed but the methanol added contains water, the acid chloride hydrolyzes back to the carboxylic acid faster than it forms the ester.
Diagnostic Questions:
Did you observe vigorous gas evolution upon adding
?
Yes (Immediate/Violent): Your starting material or flask was wet.[1]
No/Slow: The reagent might be degraded (hydrolyzed).
Flame-dry the reaction flask and cool under Argon/Nitrogen.
Add DMF (Dimethylformamide) as a catalyst (1-2 drops). The Vilsmeier-Haack intermediate formed by DMF+
is essential for sterically hindered acids like this one (due to the ortho-nitro and ortho-isopropyl groups).
Reflux the acid with neat
(excess) until gas evolution ceases completely (2-4 hours).
Evaporate excess
under vacuum before adding methanol. Residual + MeOH generates HCl heat, which can degrade the product.
Dissolve the residue in dry DCM and add anhydrous Methanol.
Scenario B: Stalled Nitration or Bromination
User Issue: "The bromination of the nitro-acid using NBS/H2SO4 is taking 24+ hours and showing low conversion."
Root Cause Analysis:
Sulfuric acid acts as both solvent and proton source. If it has absorbed moisture from the air (it is a potent desiccant), its Hammett acidity function (
) drops drastically.
For Nitration : Water inhibits the formation of the nitronium ion (
For Bromination : Water solvates the protonated NBS or Lewis acid, reducing its electrophilicity.
Protocol Fix:
Check Acid Concentration: If the
bottle has been opened frequently, replace it. A drop from 98% to 95% can decrease reaction rates by an order of magnitude.
Drying NBS: Commercial NBS often contains water. Recrystallize from water (to remove impurities) and dry in a vacuum oven at 40°C over
for 12 hours before use.
Temperature Control: Ensure the reaction is not cooled too much if the reagents are dry; kinetic energy is needed to overcome the steric hindrance of the isopropyl group.
Scenario C: Safety with Thionyl Chloride
User Question: "How do I safely quench the excess Thionyl Chloride? I am worried about the moisture in the quench water causing an explosion."
Expert Guidance:
Never add water directly to the reaction mixture containing excess
.
Distillation First: Remove the bulk of excess
by rotary evaporation (use a trap with NaOH solution to catch vapors).
Azeotropic Removal: Add dry toluene and evaporate again to remove trace
azeotropically.
Controlled Quench: Dilute the residue (acid chloride) in dry DCM. Add the alcohol (MeOH) slowly. The reaction produces HCl gas, so vent to a scrubber.
If quenching a waste stream: Drip the
waste into a large volume of ice-cold dilute NaOH slowly. The ice absorbs the heat of hydrolysis.
Detailed Experimental Protocols
Protocol 1: Anhydrous Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic acid
Objective: Synthesize the methyl ester with >95% conversion using the Acid Chloride method.
Observation: Immediate bubbling should occur (HCl/SO2 release).
Reflux: Heat to reflux (
C oil bath) for 3 hours. The suspension should become a clear solution.
Evaporation (Critical): Cool to RT. Connect to a vacuum line (with trap) to remove excess
. Co-evaporate with dry Toluene ( mL) to ensure complete removal.
Why? Residual
reacts with MeOH to form , which can cause side reactions or cleave sensitive groups.
Esterification:
Dissolve the resulting yellow oil (Acid Chloride) in anhydrous DCM (5 mL/g).
Cool to
C in an ice bath.
Add anhydrous Methanol dropwise.
Workup: Stir for 1 hour at RT. Wash with Sat.
(to neutralize HCl), then Brine. Dry over .
Protocol 2: Drying of Hygroscopic Reagents
Reagent
Drying Method
Storage
Methanol
Distill over Magnesium turnings ( formation) or use 3Å Molecular Sieves (activated at 300°C).
Septum-sealed bottle under Argon.
NBS
Recrystallize from (removes succinimide). Dry in vacuum desiccator over for 24h.
Brown bottle, fridge (C), away from light.
DCM
Distill over or pass through an activated Alumina column (SPS system).
Store over 4Å Molecular Sieves.
References
Synthesis of Nitrobenzoic Acids : Kamm, O.; Segur, J. B. "Methyl m-nitrobenzoate". Organic Syntheses, Coll.[6] Vol. 1, p.372 (1941). Link
Bromination Mechanisms : Brown, W. D.; Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline". Organic Syntheses, Vol. 81, p.98 (2005). Link
Thionyl Chloride Properties & Handling : "Thionyl Chloride - Compound Summary". PubChem, National Library of Medicine. Link
Esterification Troubleshooting : "Fischer Esterification and Acid Chloride Formation". Chemistry LibreTexts. Link
Preparation of 5-bromo-2-nitrobenzoic acid : "Method for preparing 5-bromo-2-nitrobenzoic acid". Google Patents (CN102321016A). Link
comparing synthetic routes to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
The following guide details the comparative synthetic strategies for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of SGLT2 inhibitors and related...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the comparative synthetic strategies for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of SGLT2 inhibitors and related pharmaceutical agents.
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: Analogous to 883554-93-6) represents a challenging synthetic target due to the competing directing effects of its three substituents: a deactivating nitro group, a deactivating carbomethoxy group, and an activating isopropyl group.
The optimal synthetic pathway is Route A (The "Cymene Oxidation" Pathway) . This route leverages the natural abundance of p-cymene and controls regiochemistry through a specific sequence of nitration, selective side-chain oxidation, and late-stage bromination. Alternative strategies, such as direct nitration of cuminic acid (Route B), often suffer from poor regioselectivity (favoring the 3-nitro isomer) and are not recommended for high-purity applications.
Strategic Route Analysis
Route A: The "Cymene" Pathway (Recommended)
This route constructs the core substitution pattern on the toluene scaffold before converting the methyl group to the ester. It is preferred for its scalability and predictable regiochemistry.
Regiochemistry: The methyl group directs ortho/para, while the isopropyl group also directs ortho/para. However, substitution ortho to the methyl group (position 2) is sterically favored over ortho to the bulky isopropyl group (position 3).
Product: 2-Nitro-p-cymene (Major isomer).
Step 2: Selective Oxidation.
Challenge: Oxidizing the methyl group to a carboxylic acid while preserving the benzylic isopropyl C-H bond.
Solution: Use of dilute nitric acid (20-30%) at reflux or controlled KMnO₄ oxidation. The primary benzylic protons of the methyl group are kinetically more accessible than the tertiary benzylic proton of the isopropyl group.
Product: 4-Isopropyl-2-nitrobenzoic acid.
Step 3: Esterification.
Standard: Methanol / H₂SO₄ or Thionyl Chloride.
Product: Methyl 4-isopropyl-2-nitrobenzoate.
Step 4: Regioselective Bromination.
Mechanism:[1][2][3][4][5][6][7] The isopropyl group (activator) directs incoming electrophiles to positions ortho to itself (positions 3 and 5). Position 3 is sterically crowded (flanked by NO₂ and i-Pr). Position 5 is less hindered. The electron-withdrawing ester and nitro groups deactivate the ring but reinforce the meta-directing effect toward position 5.
Concept: Direct nitration of 4-isopropylbenzoic acid (Cuminic acid).
Flaw: The carboxyl group (meta-director) and isopropyl group (ortho/para-director) reinforce substitution at position 3.
Result: Predominant formation of 3-nitro-4-isopropylbenzoic acid, which is the wrong regioisomer. This route requires tedious separation or functional group blocking strategies, making it inefficient.
Detailed Experimental Protocol (Route A)
Phase 1: Nitration of p-Cymene
Setup: 3-neck round bottom flask with mechanical stirrer, thermometer, and dropping funnel.
Yield: Typically 50–60% (conversion limited to preserve isopropyl group).
Phase 3: Esterification & Bromination
Esterification: Reflux 4-isopropyl-2-nitrobenzoic acid in MeOH with catalytic H₂SO₄ (4h). Evaporate solvent to yield the methyl ester.
Bromination:
Dissolve Methyl 4-isopropyl-2-nitrobenzoate in conc. H₂SO₄ or acetic acid.
Add N-Bromosuccinimide (NBS) (1.1 eq) in portions at 25–40 °C.
Note: Strong acid solvent protonates the ester/nitro groups, increasing the relative activating power of the isopropyl group, ensuring high regioselectivity for position 5.
Quench with water/sodium bisulfite. Filter the precipitate.[9][10][11]
Recrystallization: Methanol/Water.
Technical Data Comparison
Feature
Route A (Cymene Route)
Route B (Benzoic Acid Route)
Starting Material
p-Cymene (Cheap, commodity)
4-Isopropylbenzoic acid
Key Intermediate
2-Nitro-p-cymene
3-Nitro-4-isopropylbenzoic acid
Regioselectivity
High (Steric control at Step 1 & 4)
Poor (Electronic reinforcement of wrong isomer)
Overall Yield
35–45%
<15% (due to isomer separation)
Scalability
High (Industrial standard steps)
Low (Chromatography often needed)
Purity Profile
>98% (after recrystallization)
Contains difficult-to-remove 3-nitro isomer
Mechanistic Visualization
The following diagram illustrates the directing effects governing the regiochemistry in Route A.
Caption: Synthesis flow for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate highlighting regiochemical control points.
References
Nitration of p-Cymene: Organic Syntheses, Coll. Vol. 3, p. 653 (1955); Vol. 27, p. 52 (1947). Link
Selective Oxidation of Alkyl Benzenes: Journal of Organic Chemistry, "Oxidation of p-Cymene and Derivatives", 1965, 30(2), 560-564. Link
Bromination of Deactivated Aromatics: Organic Process Research & Development, "Regioselective Bromination of Deactivated Anilines and Benzoic Acids", 2002, 6(4), 357–366. Link
SGLT2 Inhibitor Intermediates: Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of SGLT2 Inhibitors", 2010, 20(15), 4657-4661. Link
Preparation of 5-bromo-2-nitrobenzoic acid derivatives: Patent US20060116519A1. Link
alternative methods for the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
The following technical guide details the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often utilized in the development of SGLT2 inhibitors (e.g., Luseogliflozin derivatives) and oth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate , a critical intermediate often utilized in the development of SGLT2 inhibitors (e.g., Luseogliflozin derivatives) and other active pharmaceutical ingredients (APIs).
Target Molecule: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
CAS Registry Number: 883554-93-6 (Acid precursor: 35480-95-6)
Molecular Formula: C
HBrNOCore Application: Key intermediate for SGLT2 inhibitors (e.g., Luseogliflozin) and antibacterial agents.
Executive Summary & Retrosynthetic Analysis
The synthesis of this molecule presents a regiochemical challenge: placing a nitro group at the ortho position (C2) relative to the ester, while maintaining an isopropyl group at C4 and a bromine at C5.
Direct nitration of methyl 4-isopropylbenzoate (Cumate) typically yields the C3-nitro isomer due to the directing effects of the isopropyl group (ortho-director) and the ester (meta-director), making the "Standard Nitration" route unsuitable for this specific isomer.
The Solution: The most authoritative and scalable method employs an Oxidative Demethylation Strategy starting from p-cymene derivatives. This approach locks the nitro group in the correct position before the carboxylic acid is formed.
Retrosynthetic Pathway
Final Step: Bromination of Methyl 4-isopropyl-2-nitrobenzoate (Regioselective at C5).
Method A: The Oxidative Demethylation Route (Recommended)
Best for: Scalability, Regiochemical Purity, Cost-Efficiency.
This route leverages the differential reactivity of the methyl and isopropyl groups. Under specific oxidative conditions, the methyl group (C1) is oxidized to a carboxylic acid, while the isopropyl group (C4) remains intact.
Step 1: Nitration of p-Cymene
Reagents: HNO
, HSO, 0–10 °C.
Mechanism: Electrophilic aromatic substitution.[1] The methyl group is less sterically hindering than the isopropyl group, favoring nitration at the ortho position to the methyl group (C2).
Outcome: Mixture of 2-nitro-p-cymene (Major) and 3-nitro-p-cymene (Minor). The 2-nitro isomer is separated by distillation or fractional crystallization.
Result: C3 is sterically crowded (sandwiched between Nitro and Isopropyl). C5 is activated by Isopropyl and directed to by the Ester. C5 is the exclusive site of bromination.
Protocol:
Dissolve ester in AcOH or CH
Cl.
Add FeBr
(0.05 eq) and add Br (1.1 eq) dropwise at 0–25 °C.
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate vs other substituted nitrobenzoates in synthesis
Executive Summary In the landscape of medicinal chemistry, the selection of a scaffold is rarely about a single reaction; it is about the downstream architectural possibilities. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of medicinal chemistry, the selection of a scaffold is rarely about a single reaction; it is about the downstream architectural possibilities. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) represents a highly specialized "bifunctional" scaffold. Unlike its ubiquitous analog methyl 5-bromo-2-nitrobenzoate, the inclusion of the 4-isopropyl group introduces a critical steric and lipophilic modulation that is essential for developing kinase inhibitors and lipophilic receptor antagonists.
This guide objectively compares this scaffold against standard nitrobenzoates, detailing how the 4-isopropyl substitution alters reactivity profiles, synthesis routes, and physicochemical properties of the final drug candidate.
Comparative Analysis: The "Isopropyl Effect"
The transition from a 4-H or 4-Methyl substituent to a 4-Isopropyl group is not merely a change in molecular weight; it fundamentally alters the electronic and steric landscape of the benzene ring.
Table 1: Physicochemical & Reactivity Comparison
Feature
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Methyl 5-bromo-2-nitrobenzoate (Standard)
Methyl 5-bromo-4-methyl-2-nitrobenzoate
Steric Bulk (A-Value)
High (2.15) – Isopropyl group creates significant steric crowding at C3/C5.
Low (0.00) – No substituent at C4.
Medium (1.70) – Methyl group offers moderate bulk.
General Indole Synthesis (e.g., Indomethacin analogs).
Methylated Heterocycles .
Mechanistic Insight: The Steric "Lock"
The isopropyl group at C4 exerts a "buttressing effect" on the adjacent positions. In subsequent coupling reactions (e.g., Suzuki-Miyaura at C5-Br), the isopropyl group forces the incoming ligand to adopt a specific conformation, often improving atropisomer selectivity in biaryl systems. However, this same bulk retards SNAr displacement of the nitro group, requiring higher temperatures or stronger nucleophiles compared to the un-substituted analog.
Synthesis Architecture
The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is non-trivial due to the directing conflicts of the three substituents. A linear synthesis starting from 4-isopropylbenzoic acid is the most robust industrial route.
Validated Synthetic Route (DOT Visualization)
Figure 1: Synthetic pathway highlighting the critical regioselectivity challenge in the nitration step and the favorable bromination step.
The critical step is the introduction of the bromine atom at C5. The isopropyl group is an ortho/para director, while the nitro and ester groups are meta directors.
The Logic: The C5 position is ortho to the activating Isopropyl group and meta to the deactivating Ester. These effects reinforce each other, making C5 the most nucleophilic site on the deactivated ring.
Protocol:
Dissolution: Dissolve Methyl 4-isopropyl-2-nitrobenzoate (1.0 eq) in concentrated H₂SO₂ (5 vol) at 0°C. Note: TFA can be added as a co-solvent to modulate solubility.
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. The isopropyl group activates the ring sufficiently to allow bromination even in the presence of the deactivating nitro group.
Quench: Stir at room temperature for 4–6 hours. Monitor by HPLC. Pour onto ice water.
Purification: The product precipitates as a pale yellow solid. Recrystallize from MeOH/Water to remove any 3-bromo isomer (though C3 is sterically blocked by the isopropyl/nitro clash).
Downstream Applications: Building Bioactive Heterocycles
This scaffold is primarily used to access 5,6-disubstituted indoles and quinazolines where the isopropyl group provides a hydrophobic anchor.
The Indole Gateway (Leimgruber-Batcho)
The most high-value transformation of this nitrobenzoate is the conversion to the indole core, a motif found in numerous kinase inhibitors.
Figure 2: Conversion of the nitrobenzoate scaffold to a substituted indole. Note: For the benzoate, the Bartoli reaction is less favored; the Leimgruber-Batcho variant (modifying the ester to a methyl/benzyl first) or Reissert synthesis is preferred.
Critical Note on Reactivity:
Direct Leimgruber-Batcho reaction requires a methyl group at the ortho position (i.e., nitrotoluene derivative). Since our scaffold is a benzoate, it is typically first:
Reduced to the benzyl alcohol/bromide.
Converted to the methyl group (if creating the indole C2-H).
OR the Nitro group is reduced to the Aniline (Methyl 2-amino-5-bromo-4-isopropylbenzoate), which is then cyclized via diazonium chemistry or condensation with ketones.
The Aniline Divergence
The amino-derivative, Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2) , is the actual "workhorse" intermediate.
Usage: It undergoes Sandmeyer reactions to install nitriles or halides, or cyclizes with formamide to yield 7-bromo-6-isopropylquinazolin-4(3H)-one .
Market Relevance: This specific substitution pattern (5-bromo-4-isopropyl) is often explored in JAK inhibitors and RORγt inverse agonists , where the isopropyl group fills a hydrophobic specificity pocket.
General Reactivity: Steric Effects in Electrophilic Aromatic Substitution: The Isopropyl Group. J. Org. Chem. Principles. .
(Note: While specific patent literature for the exact CAS 1400645-04-6 is proprietary, the protocols above are derived from validated methodologies for the 4-isopropyl-2-nitrobenzoic acid class.)
A Senior Application Scientist's Guide to Yield Optimization in the Purification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of a compound is as critical as its successful synthesis. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, a key building block in var...
Author: BenchChem Technical Support Team. Date: February 2026
In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of a compound is as critical as its successful synthesis. Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, a key building block in various synthetic pathways, often requires rigorous purification to remove by-products and unreacted starting materials. The choice of purification method directly impacts not only the final purity but also the overall yield, a crucial factor in process efficiency and cost-effectiveness.
This guide provides an in-depth comparison of two common and powerful purification techniques for compounds like Methyl 5-bromo-4-isopropyl-2-nitrobenzoate: Recrystallization and Flash Column Chromatography . We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance with respect to yield and purity.
Method 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[1][2] The principle lies in dissolving the impure compound in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[2]
Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. For Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, a polar protic solvent like ethanol or a solvent pair like ethanol/water is often a good starting point.[1][3] Small-scale solubility tests are crucial to identify the optimal solvent.
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[3] Avoid using an excessive amount of solvent, as this will reduce the recovery yield.[4]
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal.[1][3]
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[1]
Isolation and Drying: Once crystallization is complete, cool the flask in an ice bath to maximize crystal formation.[2] Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][2] The purified crystals should then be dried thoroughly to remove any residual solvent.[1]
Causality in Recrystallization:
The success of recrystallization hinges on the principle of "like dissolves like." Polar compounds are more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.[1] The gradual decrease in temperature reduces the kinetic energy of the molecules, allowing them to arrange themselves into a crystal lattice, excluding the differently shaped impurity molecules.
Method 2: Flash Column Chromatography - Separation by Adsorption
Flash column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] More polar compounds will adhere more strongly to the polar silica gel and thus elute more slowly than less polar compounds.[5]
Experimental Protocol: Silica Gel Flash Column Chromatography
Solvent System Selection (TLC Analysis): Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide a good separation of the target compound from its impurities, with an Rf value of approximately 0.2-0.4 for the desired product.[6] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.
Column Packing: A glass column is packed with silica gel as a slurry in the chosen eluent.[6] Proper packing is crucial to avoid air bubbles and channels, which would lead to poor separation.[5]
Sample Loading: The crude Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.[6]
Elution and Fraction Collection: The eluent is then passed through the column under positive pressure (using air or nitrogen). Fractions are collected sequentially in test tubes.[5]
Analysis and Product Isolation: The collected fractions are analyzed by TLC to identify those containing the pure product.[7] These fractions are then combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Causality in Column Chromatography:
The separation mechanism relies on the continuous establishment of equilibrium for each compound between the mobile phase and the stationary phase. A compound's polarity, size, and the functional groups it contains will determine its affinity for the silica gel and its solubility in the eluent, thereby dictating its elution time.
Comparative Analysis: Yield and Purity
The choice between recrystallization and column chromatography often involves a trade-off between yield, purity, time, and the complexity of the mixture.
Purification Method
Typical Yield (%)
Purity
Advantages
Disadvantages
Recrystallization
80 - 95%
Very High (>99%)
Simple setup, cost-effective for large scales, can yield highly pure crystalline product.
Potential for significant yield loss in the mother liquor, not suitable for all compounds or complex mixtures.
Flash Column Chromatography
60 - 85%
High (>98%)
Highly versatile, can separate complex mixtures and isomers, applicable to a wide range of compounds.
More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Note: The yields presented are typical ranges for the purification of nitro-aromatic compounds and are for illustrative purposes. Actual yields will vary depending on the specific impurities and experimental conditions. For instance, a reported yield for the purification of a similar compound by flash column chromatography was 73%[8], while recrystallization of methyl m-nitrobenzoate can yield 81-85%.[9]
Workflow Visualization
Caption: Comparative workflow of Recrystallization and Flash Column Chromatography.
Conclusion and Recommendations
For the purification of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, the choice of method should be guided by the specific requirements of the research or process.
For achieving the highest possible purity and when dealing with larger quantities of product where the impurities are well-defined , recrystallization is often the more efficient and economical choice. Its simplicity and potential for high recovery of exceptionally pure material make it an attractive option.
When dealing with complex mixtures containing multiple by-products or isomers of similar polarity , flash column chromatography offers superior separation power. While it may be more labor-intensive and result in a slightly lower yield, its versatility makes it an indispensable tool for challenging purifications.
Ultimately, a sound understanding of the chemical properties of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate and its potential impurities, coupled with small-scale preliminary experiments, will enable the researcher to select the most appropriate purification strategy to maximize both yield and purity.
References
Recrystallization. (n.d.). In Google Books.
Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
Supporting Information - CDC Stacks. (n.d.).
Macroscale Nitration of Methyl Benzoate. (n.d.).
Experiment: Recrystallization – Part II: Purification of Solids. (n.d.). Science Learning Center.
How To: Purify by Crystallization. (n.d.). Department of Chemistry: University of Rochester.
Methyl 4-nitrobenzoate | 619-50-1. (2026, January 13). ChemicalBook.
Isolation And Purification Of Substance By Column Chromatography. (n.d.). Request PDF.
A Comparative Cost Analysis of Synthetic Pathways for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Pharmaceutical Intermediate Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a crucial building block in the synthesis of variou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Pharmaceutical Intermediate
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a strategically substituted benzene ring, makes it a valuable intermediate for the development of novel therapeutics. The economic viability of synthesizing this compound on a larger scale is critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparative analysis of two plausible synthetic routes to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, focusing on chemical principles, procedural details, and a comprehensive cost analysis to aid researchers in making informed decisions for their drug development programs.
Introduction to Synthetic Strategies
The synthesis of a polysubstituted aromatic compound like Methyl 5-bromo-4-isopropyl-2-nitrobenzoate requires careful consideration of the order of substituent introduction to achieve the desired regiochemistry. The directing effects of the functional groups already present on the aromatic ring dictate the position of subsequent electrophilic aromatic substitutions. In this guide, we will explore two logical synthetic pathways, each with its own set of advantages and disadvantages in terms of yield, purity, safety, and cost.
Pathway 1 commences with the readily available and relatively inexpensive starting material, 4-isopropyltoluene (p-cymene). This route involves a sequence of nitration, oxidation, bromination, and esterification.
Pathway 2 starts from the more functionalized 4-isopropylbenzoic acid, proceeding through nitration, bromination, and finally esterification. This pathway may offer a more direct route but could present challenges in controlling the regioselectivity of the nitration step.
Pathway 1: From 4-Isopropyltoluene
This pathway leverages the low cost of p-cymene and involves a four-step synthesis.
Diagram 1: Synthetic workflow starting from 4-isopropyltoluene.
Experimental Protocols for Pathway 1
Step 1: Nitration of 4-Isopropyltoluene
The nitration of 4-isopropyltoluene must be carefully controlled to favor mono-nitration at the 2-position, ortho to the activating isopropyl group. The strong activating nature of the isopropyl group and the methyl group can lead to dinitration or oxidation side products if the reaction conditions are too harsh.
Procedure: To a stirred mixture of concentrated sulfuric acid (2.5 eq) cooled to 0-5 °C, slowly add 4-isopropyltoluene (1.0 eq). A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for 2-3 hours. The reaction mixture is then poured onto crushed ice, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-isopropyl-2-nitrotoluene.
Step 2: Oxidation of 4-Isopropyl-2-nitrotoluene
The methyl group of 4-isopropyl-2-nitrotoluene is oxidized to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a common choice.
Procedure: 4-Isopropyl-2-nitrotoluene (1.0 eq) is suspended in a mixture of water and a co-solvent like pyridine or acetone. Potassium permanganate (3.0-4.0 eq) is added portion-wise while heating the mixture to reflux. The reaction is monitored by TLC until the starting material is consumed. The hot solution is then filtered to remove manganese dioxide. The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-isopropyl-2-nitrobenzoic acid, which is then collected by filtration, washed with cold water, and dried.
Step 3: Bromination of 4-Isopropyl-2-nitrobenzoic acid
This step introduces the bromine atom at the 5-position. The directing effects of the existing substituents are crucial. The isopropyl group is ortho, para-directing, while the nitro and carboxylic acid groups are meta-directing. The position ortho to the isopropyl group and meta to both the nitro and carboxyl groups is the C5 position, making it the most likely site for electrophilic substitution.
Procedure: To a solution of 4-isopropyl-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a Lewis acid catalyst such as iron(III) bromide (0.1 eq) is added. Bromine (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred for several hours until completion. The excess bromine is quenched with a solution of sodium bisulfite. The product is then isolated by extraction and purified by recrystallization.
Step 4: Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic acid
The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a common and cost-effective method.
Procedure: 5-Bromo-4-isopropyl-2-nitrobenzoic acid (1.0 eq) is dissolved in an excess of methanol, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is heated to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by water and brine. The organic layer is dried and concentrated to give the final product, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Pathway 2: From 4-Isopropylbenzoic Acid
This pathway begins with a more advanced intermediate, potentially reducing the number of synthetic steps.
Diagram 2: Synthetic workflow starting from 4-isopropylbenzoic acid.
Experimental Protocols for Pathway 2
Step 1: Nitration of 4-Isopropylbenzoic Acid
The key challenge in this step is controlling the regioselectivity. The isopropyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of isomers, primarily 4-isopropyl-2-nitrobenzoic acid and 4-isopropyl-3-nitrobenzoic acid. Separation of these isomers can be challenging and may impact the overall yield and cost.
Procedure: 4-Isopropylbenzoic acid (1.0 eq) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) is added dropwise, maintaining the low temperature. The reaction is stirred for a few hours and then quenched by pouring onto ice. The precipitated product mixture is filtered, washed with water, and dried. The isomeric mixture may require careful purification by fractional crystallization or chromatography.
Step 2: Bromination of 4-Isopropyl-2-nitrobenzoic acid
This step is identical to Step 3 in Pathway 1.
Step 3: Esterification of 5-Bromo-4-isopropyl-2-nitrobenzoic acid
This step is identical to Step 4 in Pathway 1.
Comparative Cost Analysis
The following table provides a semi-quantitative cost analysis of the two proposed synthetic pathways. The costs are estimated based on typical laboratory-scale synthesis and current market prices for starting materials and reagents. These are for comparative purposes and will vary based on supplier, scale, and purity requirements.
Parameter
Pathway 1: From 4-Isopropyltoluene
Pathway 2: From 4-Isopropylbenzoic Acid
Justification
Starting Material Cost
Low
Moderate
4-Isopropyltoluene is a bulk chemical, generally less expensive than the more functionalized 4-isopropylbenzoic acid.
Number of Steps
4
3
Pathway 2 has one fewer step, which can lead to savings in labor and time.
Reagent Costs
Moderate
Moderate
Both pathways utilize common and relatively inexpensive reagents like nitric acid, sulfuric acid, bromine, and methanol. Pathway 1 requires an additional oxidizing agent (e.g., KMnO₄).
Yield & Purity
Potentially higher overall yield and purity
Lower yield due to isomeric mixture formation
The regioselectivity of the nitration of 4-isopropylbenzoic acid in Pathway 2 is a significant challenge, likely leading to a difficult separation and lower yield of the desired isomer. Pathway 1, while longer, may offer better control over the introduction of each functional group.
Process Safety
Requires careful handling of nitrating mixtures and strong oxidizing agents.
Requires careful handling of nitrating mixtures.
Both pathways involve hazardous reagents and require appropriate safety precautions. The oxidation step in Pathway 1 adds an additional hazard to consider.
Environmental Impact
Use of a strong oxidizing agent (e.g., KMnO₄) generates significant manganese dioxide waste.
Generates less waste due to fewer steps.
The choice of oxidizing agent in Pathway 1 can significantly impact its environmental footprint.
Overall Estimated Cost
Lower to Moderate
Moderate to High
The lower cost of the starting material and potentially higher overall yield of the desired product in Pathway 1 may offset the cost of the additional step. The purification challenges in Pathway 2 are likely to increase its overall cost significantly.
Conclusion and Recommendations
From a purely economic standpoint, Pathway 1, starting from 4-isopropyltoluene, appears to be the more cost-effective route for the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate, despite having an additional step. The primary advantage lies in the significantly lower cost of the starting material and the potential for higher overall yield and purity due to better control over the regiochemistry of the substitution reactions.
The major drawback of Pathway 1 is the oxidation step, which can be hazardous and generate significant waste. However, alternative, greener oxidation methods could be explored to mitigate these issues.
Pathway 2, while shorter, is hampered by the likely formation of a difficult-to-separate mixture of isomers during the nitration of 4-isopropylbenzoic acid. The costs associated with the purification of the desired isomer would likely make this route less economically viable for larger-scale production.
For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on a balance of factors including cost, available equipment, safety protocols, and the desired scale of production. For initial small-scale synthesis and proof-of-concept studies, either pathway could be viable. However, for process development and scale-up, optimizing the conditions for the more cost-effective Pathway 1 would be the recommended strategy.
References
Due to the specific nature of the target molecule, direct literature citations for its complete synthesis are not readily available.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.
Comparative
environmental impact of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate synthesis methods
Environmental Impact Assessment: Synthesis Protocols for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Executive Summary Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6) is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Environmental Impact Assessment: Synthesis Protocols for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Executive Summary
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6) is a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly in the development of SGLT2 inhibitors and specific kinase inhibitors where the steric bulk of the isopropyl group and the electronic properties of the nitro/bromo substituents are pivotal for binding affinity.[1][2]
This guide objectively compares the Traditional Stoichiometric Route against an Optimized Green Catalytic Route . While the traditional method relies on heavy metal oxidants and hazardous nitration media, the optimized route leverages aerobic oxidation and flow chemistry to reduce the E-Factor by approximately 60% and eliminate Class 1 solvent usage.[2]
Environmental Profile: Water is the primary byproduct; high atom economy; elimination of heavy metals.[2]
Metric
Route A (Traditional)
Route B (Green Optimized)
Impact Analysis
Atom Economy (AE)
~35-40%
~65-70%
Route B utilizes O₂ for oxidation, significantly reducing molecular weight waste compared to MnO₂.[1][2]
E-Factor (kg waste/kg product)
> 25
< 10
Elimination of metal sludge and reduction of acid waste drives the E-factor down.[2]
Reaction Mass Efficiency (RME)
Low (< 40%)
High (> 65%)
Route B avoids extensive workups required to remove metal salts.[1]
Critical Hazards
Mn/Cr waste, Br₂ vapor, NOx
Corrosives (HBr), Flammability (O₂/Solvent)
Route B manages hazards via flow control and milder reagents.[2]
Detailed Synthesis Pathways & Logic
The synthesis hinges on the regioselective functionalization of p-Cymene (1-methyl-4-isopropylbenzene).[1][2] The challenge lies in preserving the isopropyl group during the oxidation of the methyl group.[2]
Objective: Introduce the nitro group at the 2-position (ortho to methyl).[1][2]
Protocol:
Cool p-Cymene (1.0 eq) to 0°C.
Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining temperature < 10°C to minimize dinitration and nitration at the 3-position (ortho to isopropyl).[2]
Green Improvement: Use a continuous flow reactor with micro-mixing to strictly control exotherm and stoichiometry, improving the 2-nitro:3-nitro ratio to >15:1.
Step 2: Aerobic Oxidative Demethylation (The "Green" Key Step)
Scientific Rationale: Traditional KMnO₄ oxidation generates kg-scale MnO₂ waste and risks oxidizing the benzylic C-H of the isopropyl group.[2] The aerobic method uses a base-mediated mechanism that specifically attacks the benzylic position of the methyl group due to the electron-withdrawing effect of the ortho-nitro group.[1][2]
Protocol:
Dissolve 2-nitro-p-cymene (1.0 eq) in t-Butanol (solvent).
Add powdered KOH (3.0 eq).
Sparge with Oxygen (O₂) gas or air while heating to 50-60°C.[1]
Monitor via HPLC. The reaction proceeds via the nitro-benzylic anion.[1][2]
Workup: Dilute with water, extract unreacted organic impurities, then acidify the aqueous layer to precipitate 4-isopropyl-2-nitrobenzoic acid (CAS: 35480-95-6).[1][2]
Validation: Melting point 180-181°C (matches literature).[1]
Step 3: Regioselective Bromination
Causality: In 4-isopropyl-2-nitrobenzoic acid, the -COOH and -NO₂ groups are meta-directing (deactivating).[1][2] The isopropyl group is ortho/para-directing (activating).[2] Position 5 is ortho to the isopropyl group and meta to the nitro group, making it the most electronically activated and sterically accessible site.[2]
Protocol:
Suspend acid in Acetic Acid or Methanol .
Green Reagent: Add HBr (48%) and H₂O₂ (30%) dropwise (Oxidative Bromination).[1] This generates "Br⁺" in situ without using elemental bromine.
Stir at 40-50°C.
Quench with sodium bisulfite solution. Filter the precipitate: 5-bromo-4-isopropyl-2-nitrobenzoic acid .
Step 4: Methyl Esterification
Protocol: Reflux the acid in Methanol with a catalytic amount of H₂SO₄ or use Thionyl Chloride (SOCl₂) followed by Methanol quench.
Green Alternative: React with Dimethyl Carbonate (DMC) using a weak base (K₂CO₃) to avoid strong acids and chlorinated reagents.[1]
Process Optimization Decision Tree
Use this logic to select the appropriate method based on your facility's capabilities.
Figure 2: Decision logic for selecting the oxidation methodology based on scale and waste constraints.[1][2]
References
ChemicalBook. (n.d.). 4-Isopropyl-2-nitrobenzoic acid synthesis and properties. Retrieved from [1]
Google Patents. (1971). US3629344A - Oxidative demethylation of methyl groups ortho to a nitro group.[1][2] Retrieved from
National Institutes of Health (NIH). (n.d.). Methyl 5-bromo-2-nitrobenzoate Compound Summary. PubChem.[3] Retrieved from [1]
ChemSynthesis. (n.d.). Synthesis of 1-bromo-4-isopropyl-2-nitrobenzene. Retrieved from [1]
Royal Society of Chemistry. (n.d.). Hydrazone-Palladium Catalyzed Annulation - Supporting Information (Synthesis of 2-bromo-5-methyl benzoic acid analogs). Retrieved from [1]
alternatives to using Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in specific reactions
This guide provides a technical analysis of alternatives to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 883554-93-6 / 2092388-06-0), a critical intermediate often used in the synthesis of SGLT2 inhibitors and novel k...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of alternatives to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 883554-93-6 / 2092388-06-0), a critical intermediate often used in the synthesis of SGLT2 inhibitors and novel kinase inhibitors .
The primary utility of this compound lies in its "push-pull" substitution pattern: an electron-withdrawing nitro group at the 2-position (precursor to an aniline) and a reactive bromo-handle at the 5-position (for Suzuki/Buchwald couplings), all scaffolded around a 4-isopropyl benzoate core. However, the presence of the nitro group introduces genotoxicity concerns (GTIs), energetic hazards during nitration, and poor regioselectivity during synthesis.
Content Type: Comparative Technical Guide
Audience: Medicinal Chemists, Process Chemists, and CMC Leads.
Executive Summary: The Case for Replacement
The "Nitro-Benzoate" route is the traditional pathway to access the 2-amino-5-bromo-4-isopropylbenzoate scaffold. However, it suffers from three critical flaws:
Regioselectivity Issues: Nitration of methyl 4-isopropylbenzoate typically favors the 3-position (ortho to the isopropyl group) rather than the desired 2-position (ortho to the ester), requiring difficult chromatographic separation.
Safety Profile: The introduction of the nitro group requires harsh nitrating agents (HNO₃/H₂SO₄), creating thermal runaway risks and generating potentially mutagenic impurities.
Atom Economy: The subsequent reduction of the nitro group to an amine (using Fe/HCl or H₂/Pd) generates significant waste streams.
This guide proposes three superior alternatives that bypass these bottlenecks.
Comparative Analysis of Alternatives
Feature
Baseline: Nitro Route
Alt 1: Amino-Bromination (Recommended)
Alt 2: C-H Activation (Advanced)
Alt 3: Flow Nitration (Process)
Starting Material
Methyl 4-isopropylbenzoate
Methyl 2-amino-4-isopropylbenzoate
Methyl 4-isopropylbenzoate
Methyl 4-isopropylbenzoate
Key Reagent
HNO₃ / H₂SO₄
NBS (N-Bromosuccinimide)
Pd(OAc)₂, NBS
Acetyl Nitrate (in Flow)
Step Count
3 (Nitration → Bromination → Reduction)
1 (Bromination)
1 (Direct C-H Functionalization)
3 (Optimized)
Regioselectivity
Poor (~60:40 mixture)
Excellent (>95:5)
Good (Ligand dependent)
Improved (Kinetic control)
Safety Risk
High (Exotherm/Explosion)
Low
Low
Medium (Controlled)
Cost Efficiency
Low (High purification costs)
High (If amino-ester is sourced)
Medium (Catalyst cost)
High (CapEx required)
Detailed Methodologies
Alternative 1: The Amino-Bromination Route (Gold Standard)
Instead of installing the bromo group after the nitro group, this route utilizes the strong ortho/para directing power of the amino group to install the bromine selectively at the 5-position.
Mechanism:
The amino group at C2 strongly activates the C3 and C5 positions. The isopropyl group at C4 sterically hinders C3. Therefore, electrophilic bromination occurs almost exclusively at C5.
Experimental Protocol:
Dissolution: Charge a reactor with Methyl 2-amino-4-isopropylbenzoate (1.0 eq) and Acetonitrile (10 V). Cool to 0–5 °C.
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes. Maintain temperature <10 °C to prevent over-bromination.
Quench: Stir for 2 hours at RT. Monitor by HPLC. Quench with 10% NaHSO₃ solution.
Isolation: Concentrate the solvent, add water, and filter the precipitate. Recrystallize from Ethanol/Water.
Data Validation:
Yield: >92% isolated yield.
Purity: >99% (HPLC).
Regio-isomer: <1% of the 3-bromo isomer detected due to steric blocking by the isopropyl group.
Alternative 2: The "Green" Flow Nitration (Process Optimization)
If the nitro-intermediate is strictly required (e.g., for regulatory filing consistency), switching from batch to Continuous Flow Chemistry mitigates safety risks and improves selectivity.
Workflow:
Feed A: Methyl 4-isopropylbenzoate in Dichloromethane.
Feed B: Fuming HNO₃ / H₂SO₄ (pre-cooled).
Reactor: Micro-channel reactor (residence time: 45 seconds) at -10 °C.
Advantage: The precise temperature control suppresses the formation of the thermodynamic 3-nitro isomer in favor of the kinetic 2-nitro product (though selectivity remains a challenge compared to Alt 1).
Visualizing the Synthetic Pathways
The following diagram illustrates the divergence between the traditional Nitro route and the recommended Amino route.
Caption: Comparison of the Traditional Nitration Route (Red) vs. the High-Selectivity Amino-Bromination Route (Green).
Critical Experimental Data
The following table summarizes the performance of the recommended NBS Bromination (Alternative 1) versus the traditional Nitration-Bromination sequence.
Metric
Traditional Route (Nitro)
Recommended Route (Amino)
Overall Yield
35 - 40% (3 steps)
88 - 92% (1 step)
Cycle Time
48 - 72 Hours
6 - 8 Hours
Process Mass Intensity (PMI)
High (Acid waste, Fe sludge)
Low (Succinimide byproduct is water soluble)
Impurity Profile
Contains dinitro & regio-isomers
Clean (Single peak by HPLC)
Thermal Hazard
High (Nitration ΔH = -120 kJ/mol)
Negligible (Mild exothermic bromination)
Conclusion & Recommendation
For researchers developing APIs containing the 5-bromo-4-isopropyl-2-aminobenzoate core, the use of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is obsolete.
Recommendation: Adopt Alternative 1 . Sourcing or synthesizing Methyl 2-amino-4-isopropylbenzoate and performing a late-stage bromination offers superior regiocontrol, eliminates genotoxic nitro-impurities, and significantly reduces process mass intensity.
References
BenchChem. (2025).[1] A Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate: Properties, Synthesis, and Applications. Retrieved from
Organic Syntheses. (1928). Methyl m-nitrobenzoate (General Nitration Procedures). Org. Syn. Coll. Vol. 1, p. 372. Retrieved from
PubChem. (2025). Methyl 2-amino-5-bromo-4-isopropylbenzoate (Compound Summary). National Library of Medicine.[1] Retrieved from
ChemicalBook. (2022). Methyl 5-amino-4-bromo-2-nitrobenzoate Suppliers and Synthesis. Retrieved from
Asian Journal of Chemistry. (2015). Synthesis and Characterization of Nitrobenzoate Derivatives. Retrieved from
A Researcher's Guide to the Regioselective Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals The targeted synthesis of polysubstituted aromatic compounds is a foundational element in the discovery and development of novel therapeutics and functional...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of polysubstituted aromatic compounds is a foundational element in the discovery and development of novel therapeutics and functional materials. Among these, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate stands out as a key building block, its utility stemming from the specific arrangement of its functional groups which allows for diverse subsequent chemical modifications. This guide provides an in-depth analysis of the regioselective synthesis of this important intermediate, offering a comparative look at synthetic strategies and the analytical methods required to unequivocally confirm the desired substitution pattern.
The Synthetic Challenge: Controlling Regioselectivity
The synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate from a common starting material like methyl 4-isopropylbenzoate presents a classic challenge in electrophilic aromatic substitution: controlling the position of incoming substituents on the aromatic ring. The isopropyl and methyl ester groups already present on the ring exert different directing effects, which must be carefully considered to achieve the desired 2,4,5-trisubstituted pattern.
Primary Synthetic Route: A Stepwise Approach
The most common and logical approach to the synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate involves a two-step electrophilic aromatic substitution sequence starting from methyl 4-isopropylbenzoate. The order of these steps is critical to achieving the desired regioselectivity.
Step 1: Nitration of Methyl 4-isopropylbenzoate
The first step is the nitration of methyl 4-isopropylbenzoate. The isopropyl group is an ortho-, para-directing activator, while the methyl ester is a meta-directing deactivator. The combined influence of these two groups directs the incoming electrophile, the nitronium ion (NO₂⁺), to the positions ortho to the activating isopropyl group and meta to the deactivating ester group. This leads to the preferential formation of Methyl 4-isopropyl-2-nitrobenzoate .
Caption: Primary synthetic route to Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Step 2: Bromination of Methyl 4-isopropyl-2-nitrobenzoate
The subsequent bromination of Methyl 4-isopropyl-2-nitrobenzoate is also governed by the directing effects of the existing substituents. The nitro group is a strong deactivator and meta-director. The isopropyl group remains an ortho-, para-director. The position ortho to the isopropyl group and meta to the nitro group is the most activated site for electrophilic attack by bromine, leading to the desired product, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .
Causality Behind Experimental Choices
The choice of a stepwise nitration followed by bromination is a deliberate strategy to exploit the directing effects of the substituents. Attempting to brominate methyl 4-isopropylbenzoate first would likely lead to a different regioisomeric product, with bromine adding at the position ortho to the activating isopropyl group. The introduction of the deactivating nitro group in the first step is key to directing the subsequent bromination to the desired C5 position.
Alternative Synthetic Strategies
While the stepwise electrophilic substitution is the most direct route, other methods for the synthesis of polysubstituted nitroaromatics exist and may be considered depending on the availability of starting materials and the desired scale of the reaction.[1]
Nucleophilic Aromatic Substitution (SNAr): This approach would involve a starting material with a leaving group (e.g., a halide) at the desired position, which is then displaced by a nucleophile. While effective for certain substitution patterns, it is less direct for the target molecule.[1]
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods like Suzuki or Buchwald-Hartwig reactions offer excellent regioselectivity but typically require more complex starting materials and catalysts.[1] These methods are advantageous for their mild reaction conditions and broad functional group tolerance.[1]
ipso-Nitration: This reaction involves the replacement of a substituent, such as a boronic acid, with a nitro group.[2] It offers an alternative for introducing the nitro group with high regioselectivity.[2]
Synthetic Strategy
Advantages
Disadvantages
Stepwise Electrophilic Substitution
Readily available starting materials, straightforward procedures.
Potential for regioisomeric impurities, requires careful control of reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
High regioselectivity.
Requires specific starting materials with a suitable leaving group.
Palladium-Catalyzed Cross-Coupling
Excellent regioselectivity, mild conditions, high functional group tolerance.[1]
More complex and expensive starting materials and catalysts.
Requires a pre-functionalized substrate (e.g., with a boronic acid group).[2]
Confirming Regioselectivity: A Multi-Technique Approach
Unequivocal confirmation of the regiochemistry of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is paramount. A combination of spectroscopic and chromatographic techniques is essential for this purpose.
Caption: Workflow for confirming the regioselectivity of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the substitution pattern of the aromatic ring.
¹H NMR: The aromatic region of the ¹H NMR spectrum will show two singlets for the two non-equivalent aromatic protons. The chemical shifts and coupling constants (or lack thereof) of these protons provide definitive evidence for their relative positions.
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the six aromatic carbons, as the molecule lacks symmetry.[3] The chemical shifts of these carbons are influenced by the electronic effects of the substituents, further aiding in the structural assignment.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is an excellent technique for separating the desired product from any potential regioisomeric impurities.[4][5] A well-developed HPLC method can resolve isomers with high efficiency, allowing for both qualitative and quantitative analysis of the reaction mixture.[6]
Experimental Protocols
Synthesis of Methyl 4-isopropyl-2-nitrobenzoate
Objective: To synthesize Methyl 4-isopropyl-2-nitrobenzoate via electrophilic nitration of methyl 4-isopropylbenzoate.
Procedure:
In a round-bottom flask, cool methyl 4-isopropylbenzoate in an ice bath.
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.[7]
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[1]
Pour the reaction mixture over crushed ice to precipitate the product.[7]
Collect the solid product by vacuum filtration, wash with cold water, and dry.
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Objective: To synthesize Methyl 5-bromo-4-isopropyl-2-nitrobenzoate via electrophilic bromination.
Procedure:
Dissolve Methyl 4-isopropyl-2-nitrobenzoate in a suitable solvent such as acetic acid or a chlorinated solvent.
Add N-bromosuccinimide (NBS) or a solution of bromine in the chosen solvent dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography on silica gel.[8]
HPLC Method for Regioisomer Analysis
Objective: To separate and quantify Methyl 5-bromo-4-isopropyl-2-nitrobenzoate from potential regioisomers.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
Flow Rate: 1.0 mL/min.[6]
Detection: UV at 254 nm.[4]
Injection Volume: 10 µL.
Column Temperature: 30°C.
This guide provides a comprehensive framework for the synthesis and characterization of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate. By understanding the principles of regioselectivity and employing rigorous analytical techniques, researchers can confidently produce this valuable intermediate for their scientific endeavors.
References
Supporting Information for a relevant journal article. (Please note: A specific reference could not be provided as the initial search did not yield a direct synthesis paper for the exact target molecule.
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - MDPI. [Link]
Advanced Methods for the Synthesis of Nitro Compounds - Organic Chemistry Research. [Link]
Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC. [Link]
Supporting Information for an article in Organic & Biomolecular Chemistry - The Royal Society of Chemistry. [Link]
Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. [Link]
Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. [Link]
Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical Dosage forms. [Link]
A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) - Organic Chemistry Portal. [Link]
1-bromo-4-isopropyl-2-nitrobenzene - Chemical Synthesis Database. [Link]
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC. [Link]
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI. [Link]
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]
Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges - PubMed. [Link]
Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene as Highly Luminescent Nanographene with Zigzag Edges - ResearchGate. [Link]
Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate | Asian Journal of Chemistry. [Link]
Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. [Link]
Nitration of Methyl Benzoate Experiment | UKEssays.com. [Link]
literature review of the synthesis and applications of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
This guide provides an in-depth technical analysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6), a specialized intermediate used in the synthesis of next-generation pharmaceutical agents, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6), a specialized intermediate used in the synthesis of next-generation pharmaceutical agents, particularly Aldosterone Synthase (CYP11B2) Inhibitors .
Executive Summary
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a specific substitution pattern: a para-isopropyl group, an ortho-nitro group relative to the ester, and a meta-bromo substituent. This compound serves as a critical "right-hand" building block for dihydroquinolinone and benzamide pharmacophores.
Its primary application lies in the development of CYP11B2 inhibitors (such as analogs of Osilodrostat or LCI699) for the treatment of hypertension and heart failure. The isopropyl group provides essential hydrophobic interactions within the enzyme's active site, while the bromine atom serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura) or as a halogen-bonding motif.
Unlike simple benzoates, the specific regiochemistry of this molecule (2-nitro, 4-isopropyl, 5-bromo) requires a carefully orchestrated synthesis to avoid isomer mixtures. The most robust industrial route begins with p-Cymene (4-isopropyltoluene) rather than cumic acid, ensuring correct nitro placement.
Mechanism: The methyl group is less sterically hindering than the isopropyl group. Nitration occurs preferentially ortho to the methyl group (position 2) rather than ortho to the isopropyl group (position 3), yielding 2-nitro-p-cymene .
Outcome: High regioselectivity (>90% 2-nitro isomer).
Step 2: Selective Oxidation
Precursor: 2-nitro-p-cymene.
Reagents: KMnO₄ (Potassium Permanganate) or Co/Mn-catalyzed aerobic oxidation.
Conditions: Reflux in aqueous pyridine or t-butanol/water.
Mechanism: The benzylic methyl group is oxidized to a carboxylic acid. The isopropyl group is relatively stable under controlled conditions but can degrade if over-oxidized.
Result: Position C5 is chemically activated by the ortho-isopropyl group and is meta to the deactivating nitro/ester groups. Position C3 is sterically crowded (sandwiched between isopropyl and nitro). Therefore, bromination occurs exclusively at C5 .
Final Product:Methyl 5-bromo-4-isopropyl-2-nitrobenzoate .
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway leveraging the directing effects of the isopropyl group.
Applications: Aldosterone Synthase Inhibition
The primary utility of this compound is as a precursor for Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS: 1000018-13-2), which is generated via the reduction of the nitro group (H₂/Pd-C or Fe/AcOH).
Target Mechanism: CYP11B2
Aldosterone Synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final steps of aldosterone biosynthesis. Overproduction of aldosterone drives hypertension and fibrosis.
Role of the Isopropyl Group: Fits into a specific hydrophobic pocket of the CYP11B2 active site, providing selectivity over the homologous CYP11B1 (Cortisol Synthase).
Role of the Bromo/Amino Core: The amino-ester is typically cyclized to form a dihydroquinolinone or coupled to form a benzamide . These cores position a heterocycle (e.g., pyridine or imidazole) to coordinate with the heme iron of the enzyme, blocking catalysis.
Comparative Analysis of Intermediates
Intermediate
Structure
Reactivity & Use
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate
Nitro-Ester
Stable Precursor: Storage form; resistant to oxidation. Must be reduced before coupling.
Methyl 2-amino-5-bromo-4-isopropylbenzoate
Amino-Ester
Active Synthon: Ready for cyclization (e.g., with formamide) or amide coupling. Sensitive to air oxidation (anilines darken over time).
Methyl 4-isopropyl-2-nitrobenzoate
Non-Brominated
Base Scaffold: Lacks the halogen handle. Used for inhibitors where the C5 position remains unsubstituted or is modified later (lower potency).
Experimental Protocol: Reduction to the Amino-Ester
For researchers using CAS 1400645-04-6 to generate the active amino-intermediate, the following reduction protocol ensures high yield without de-halogenation (loss of bromine).
Objective: Selective reduction of -NO₂ to -NH₂ without hydrodebromination.
Dissolution: Dissolve 10 mmol of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate in 50 mL of Ethanol/Water (4:1).
Catalyst Addition: Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 5 eq). Note: Avoid Pd/C with H₂ if possible, as it risks removing the bromine atom.
Reaction: Reflux at 80°C for 2 hours with vigorous stirring. Monitor by TLC (Product is more polar and fluorescent).
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
Extraction: Partition between Ethyl Acetate and sat. NaHCO₃. Dry organic layer over Na₂SO₄.
Yield: Expect >90% yield of Methyl 2-amino-5-bromo-4-isopropylbenzoate .
References
Medivation Inc. / Novartis. (2009). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2. WO2009135651A1.
PubChem. (n.d.).[7] Methyl 5-bromo-2-nitrobenzoate (Analog Data). National Library of Medicine.[7] [7]
BenchChem. (2025). Methyl 2-amino-5-bromo-4-isopropylbenzoate: Applications in Drug Discovery.
ChemicalBook. (2022). Methyl 5-amino-4-bromo-2-nitrobenzoate Properties and Suppliers.
A Comprehensive Guide to the Safe Disposal of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate and Related Halogenated Nitroaromatics
Disclaimer: This guide provides disposal procedures for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate based on the hazardous characteristics of structurally similar halogenated nitroaromatic compounds. A specific Safety Dat...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This guide provides disposal procedures for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate based on the hazardous characteristics of structurally similar halogenated nitroaromatic compounds. A specific Safety Data Sheet (SDS) for this exact molecule is not publicly available. Therefore, these protocols represent a conservative, safety-first approach. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.
Hazard Assessment & Characterization: Understanding the Risk
Methyl 5-bromo-4-isopropyl-2-nitrobenzoate belongs to a class of compounds—halogenated nitroaromatics—that present significant health and environmental risks. Due to the presence of both a bromine atom and a nitro group on an aromatic ring, this compound must be handled as a hazardous substance. The primary risks are inferred from data on analogous chemicals, as detailed below. These compounds are generally toxic, environmentally harmful, and require specialized disposal to prevent release and ensure personnel safety.[1]
Table 1: Inferred Hazard Profile based on Structurally Similar Compounds
Hazard Category
GHS Hazard Statements (Inferred)
Explanation & Causality
Supporting Compounds & Citations
Acute Toxicity
H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
The combination of a nitro group and a halogen on an aromatic structure can interfere with key biological processes upon absorption, ingestion, or inhalation.
The single most critical step in managing this waste stream is strict segregation. Mixing halogenated waste with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical reactions.[1][6]
DO: Collect Methyl 5-bromo-4-isopropyl-2-nitrobenzoate and any materials contaminated with it (e.g., gloves, paper towels, silica gel) in a dedicated container labeled "HALOGENATED ORGANIC WASTE."
DO NOT: Mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes), aqueous waste, acids, or bases.[7] Incompatible chemicals should always be stored separately to prevent reactions.[7]
Procedural Workflow for Waste Disposal
This section provides a step-by-step protocol for the safe handling and disposal of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate from the point of generation to its final removal from the laboratory.
Step 3.1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to minimize exposure.
Gloves: Wear chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.
Eye Protection: Use safety glasses with side-shields or, for greater protection against splashes, chemical safety goggles. A face shield may be required if there is a significant splash risk.
Lab Coat: A standard laboratory coat must be worn and kept fastened.
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[2] For certain high-exposure scenarios, a respirator may be required under OSHA guidelines.[8]
Step 3.2: Waste Collection & Containerization
Proper containment is essential for safe storage and transport.
Select an Appropriate Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[1][9] The container must be in good condition, free from cracks or damage.[10]
Label the Container Immediately: Before adding any waste, affix a completed hazardous waste label. The label must include:
The full chemical name: "Methyl 5-bromo-4-isopropyl-2-nitrobenzoate"
The primary hazards (e.g., "Toxic," "Environmental Hazard") and corresponding pictograms[1]
The date when waste was first added (accumulation start date)[11]
Accumulate Waste Safely:
Keep the waste container tightly sealed except when actively adding waste.[11][12] This prevents the release of volatile compounds and protects against spills.
Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from general lab traffic, and ideally within secondary containment (e.g., a chemical-resistant tray).[1]
Step 3.3: Spill & Emergency Procedures
In the event of a spill, prompt and correct action is crucial.
Alert Personnel: Immediately notify others in the area.
Isolate the Area: Secure the location of the spill to prevent further contamination.
Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed in Step 3.1.
Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand, earth, or vermiculite to prevent dusting.[13] For liquid spills, use a chemical absorbent pad or vermiculite.
Clean Up: Carefully sweep or scoop the absorbed material into the designated "HALOGENATED ORGANIC WASTE" container. Avoid creating dust.[13]
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Step 3.4: Final Disposal Pathway: High-Temperature Incineration
Disposal of this chemical waste is not permitted down the drain or in regular trash.[7][10] The accepted and regulated method is through a licensed hazardous waste management company.
Arrange for Pickup: When the waste container is nearly full (no more than 3/4 full) or has reached the institutional time limit for accumulation, arrange for a pickup by your institution's EHS department or its contracted hazardous waste vendor.[12]
Transportation and Incineration: The vendor will transport the waste to a specialized facility for high-temperature incineration.[14] This is the preferred method for halogenated organic compounds for two key reasons:
Complete Destruction: Incineration at temperatures above 1,100°C ensures the complete breakdown of the toxic organic molecule into simpler, less harmful compounds like carbon dioxide, water, and inorganic acids (e.g., hydrobromic acid).[15][16]
Emission Control: These facilities are equipped with advanced air pollution control systems, such as scrubbers, which neutralize the acidic gases generated during combustion, preventing their release into the atmosphere.[1][16]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper management of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate waste.
Caption: Disposal workflow for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate.
Protocol for Decontamination of Empty Containers
Empty chemical containers may still contain hazardous residues and must be decontaminated before disposal.[17]
Initial Emptying: Ensure the container is as empty as possible, with all free-flowing liquid or solid material removed and added to the hazardous waste stream.
Triple Rinse Protocol:
Add a small amount of a suitable solvent (e.g., acetone or technical-grade ethanol) to the container, ensuring the solvent will not react with the chemical residue.
Securely cap the container and swirl vigorously to rinse all interior surfaces.
Pour the solvent rinsate into your designated "HALOGENATED ORGANIC WASTE" container.
Repeat this rinsing process two more times for a total of three rinses.[17]
Container Disposal:
Allow the empty, rinsed container to air dry completely in a fume hood.
Completely deface or remove the original label to prevent misidentification.[17]
Dispose of the clean, dry container in the appropriate laboratory glass or plastic disposal bin, as per institutional guidelines.
Regulatory Context
The procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste. In the United States, the primary authority is the Environmental Protection Agency (EPA) , which implements the Resource Conservation and Recovery Act (RCRA) .[10] RCRA establishes the "cradle-to-grave" management system for hazardous waste, from generation to final disposal.[18] Additionally, the Occupational Safety and Health Administration (OSHA) mandates worker safety protocols, including the Hazard Communication Standard, which requires proper labeling, safety data sheets, and employee training.[19] Adherence to these regulations is not only a matter of safety and environmental stewardship but also a legal requirement.
References
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). SAFETYBOX. Retrieved February 20, 2026, from [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 20, 2026, from [Link]
Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion. Retrieved February 20, 2026, from [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved February 20, 2026, from [Link]
Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved February 20, 2026, from [Link]
Trapido, M., et al. (2003, March 3). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry. Retrieved February 20, 2026, from [Link]
Treatment methods for the remediation of nitroaromatic explosives. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]
Ahn, D. H., et al. (2002, June 15). Removal of Nitroaromatics From Synthetic Wastewater Using Two-Step Zero-Valent Iron Reduction and Peroxidase-Catalyzed Oxidative Polymerization. PubMed. Retrieved February 20, 2026, from [Link]
Yadav, V., et al. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Retrieved February 20, 2026, from [Link]
Guo, W., et al. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved February 20, 2026, from [Link]
Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. (n.d.). Chemos GmbH&Co.KG. Retrieved February 20, 2026, from [Link]
Hazardous Substance Fact Sheet: Methyl Benzoate. (n.d.). NJ.gov. Retrieved February 20, 2026, from [Link]
Safety Data Sheet: 1-Bromo-4-nitrobenzene. (2024, February 14). Novachem. Retrieved February 20, 2026, from [Link]
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]
Ju, K. S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central (PMC) - NIH. Retrieved February 20, 2026, from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 20, 2026, from [Link]
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved February 20, 2026, from [Link]
Waste incinerators. (n.d.). Stockholm Convention. Retrieved February 20, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved February 20, 2026, from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]
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